molecular formula C11H11NO3 B12086533 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol CAS No. 33432-53-0

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Cat. No.: B12086533
CAS No.: 33432-53-0
M. Wt: 205.21 g/mol
InChI Key: NLMHPYBHXGYQJD-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol (CAS Number: 33432-53-0) is an organic compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . This compound features a disubstituted acetylene residue capped by dimethylhydroxy and 4-nitrobenzene groups, with the nitro substituent being nearly coplanar with its attached aromatic ring . A prominent characteristic of its solid-state structure is the formation of hexameric clusters via hydroxy-O—H⋯O(hydroxy) hydrogen bonds, which create 12-membered {⋯OH}₆ synthons that assemble into a flattened chair shape. These clusters are further connected into a three-dimensional architecture by benzene-C—H⋯O(nitro) interactions . The structural features of this molecule, particularly the alkyne spacer and the nitro group, make it a potential building block for synthesizing more complex molecular architectures. It can serve as a key intermediate in organic synthesis and materials science research . The compound is offered with a Certificate of Analysis to ensure quality and purity for your research requirements. Please note: This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33432-53-0

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol

InChI

InChI=1S/C11H11NO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13H,1-2H3

InChI Key

NLMHPYBHXGYQJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of experimental workflows to facilitate a deeper understanding of this compound. While direct biological activity data for this specific molecule is not extensively available, this guide discusses the potential applications based on the known activities of structurally related nitro-containing compounds.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a nitrophenyl group attached to a butynol (B8639501) backbone. The presence of the nitro group, a strong electron-withdrawing group, and the tertiary alcohol adjacent to an alkyne functionality, imparts unique chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
CAS Number 33432-53-0[2]
Melting Point 100–102 °C[3]
Boiling Point 162-164 °C (at 2 Torr) (Predicted for 3-nitrophenyl isomer)[1]
Appearance Yellow solid[3]

Note: The boiling point is a predicted value for the meta-isomer (3-nitrophenyl) and should be considered an estimate for the para-isomer (4-nitrophenyl).

Synthesis and Purification

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This versatile and widely used reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.

Experimental Protocol: Sonogashira Cross-Coupling

This protocol is based on a reported synthesis of this compound.[3]

Materials:

Procedure:

  • In a 10 mL vial under a nitrogen atmosphere, combine the aryl chloride (0.5 mmol), 2-methyl-3-butyn-2-ol (0.6 mmol), PdCl₂ (2 mol%), X-Phos (4 mol%), and K₂CO₃ (0.75 mmol).

  • Add acetonitrile (2 mL) to the vial.

  • Heat the reaction mixture at 110 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water (25 mL), and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.[3]

Synthesis Workflow Diagram

SynthesisWorkflow reagents Aryl Chloride 2-Methyl-3-butyn-2-ol PdCl2/X-Phos K2CO3 Acetonitrile reaction Sonogashira Coupling (110 °C, 16 h, N2 atm) reagents->reaction workup Filtration (Celite) Aqueous Workup Drying (Na2SO4) reaction->workup purification Flash Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product 2-Methyl-4-(4-nitrophenyl) but-3-yn-2-ol purification->product

Caption: Sonogashira Synthesis Workflow.

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the available spectral data.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 8.17 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H).[3]

¹³C NMR: Spectral data for ¹³C NMR is available in online databases.[4]

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available in online databases.[4] Key expected signals would include:

  • Broad O-H stretch from the alcohol.

  • C≡C stretch from the alkyne.

  • Strong N-O stretches from the nitro group.

  • C-H stretches from the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectral data (GC-MS) is available in online databases.[4] The fragmentation pattern would be expected to show the molecular ion peak and fragments corresponding to the loss of methyl groups, the hydroxyl group, and cleavage around the alkyne.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The tertiary alcohol can undergo substitution or elimination reactions. The alkyne can participate in various addition reactions and further coupling reactions. The nitro group can be reduced to an amine, providing a route to a different class of compounds with potential biological activities.

Logical Relationship of Functional Groups and Reactivity

Reactivity compound This compound alcohol Tertiary Alcohol compound->alcohol alkyne Alkyne compound->alkyne nitro Nitro Group compound->nitro sub_elim Substitution/Elimination alcohol->sub_elim addition Addition Reactions alkyne->addition reduction Reduction to Amine nitro->reduction

References

Spectroscopic and Synthetic Profile of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable intermediate in organic synthesis. This document is intended to be a core resource, presenting key spectral data in a structured format, detailing the experimental protocols for data acquisition, and illustrating a common synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.17Doublet (d)8.82 x Ar-H (ortho to NO₂)
7.55Doublet (d)8.82 x Ar-H (meta to NO₂)
2.33Singlet (s)--OH
1.64Singlet (s)-2 x -CH₃

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ, ppm)Assignment
147.5Ar-C (para to alkyne)
132.82 x Ar-CH (ortho to NO₂)
130.1Ar-C (ipso to alkyne)
123.92 x Ar-CH (meta to NO₂)
99.5C≡C (quaternary)
80.8C≡C (quaternary)
66.0C(CH₃)₂OH
31.62 x -CH₃
Infrared (IR) Spectroscopy

The vapor phase infrared spectrum for this compound is available in the SpectraBase database. Key expected absorptions would include:

  • O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ characteristic of the alcohol hydroxyl group.

  • C≡C stretch: A weak to medium absorption in the region of 2260-2100 cm⁻¹ for the alkyne triple bond.

  • NO₂ stretches: Strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹.

  • C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The gas chromatography-mass spectrometry (GC-MS) data for this compound is available in the SpectraBase database. The molecular weight of the compound is 205.21 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of functional groups such as a methyl group (-15 amu), a hydroxyl group (-17 amu), and cleavage of the propargylic bond.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Sonogashira Coupling

A common method for the synthesis of this compound is the Sonogashira cross-coupling reaction. The following is a representative protocol.

Materials:

  • 1-Iodo-4-nitrobenzene

  • 2-Methyl-3-butyn-2-ol

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diethylamine (Et₂NH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-nitrobenzene, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous solvent and the amine base (e.g., triethylamine).

  • To this stirred mixture, add 2-methyl-3-butyn-2-ol.

  • The reaction mixture is then stirred at an elevated temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

NMR Spectroscopy Protocol

The NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

Sample Preparation:

  • Approximately 5-10 mg of the purified solid sample of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR.[1]

  • Solvent: CDCl₃.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: Room temperature.

  • ¹H NMR Parameters: Standard parameters for acquisition, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Proton-decoupled mode with a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

Infrared (IR) Spectroscopy Protocol (General)

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol (General)

Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Data Acquisition (GC-MS):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ionization Method: Typically Electron Ionization (EI) at 70 eV.

  • GC Separation: The sample is injected into a GC equipped with a suitable capillary column to separate it from any impurities before it enters the mass spectrometer.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualizations

Synthesis Workflow

The following diagram illustrates the Sonogashira coupling reaction for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 1_Iodo_4_nitrobenzene 1-Iodo-4-nitrobenzene Reaction_Mixture Sonogashira Coupling 1_Iodo_4_nitrobenzene->Reaction_Mixture 2_Methyl_3_butyn_2_ol 2-Methyl-3-butyn-2-ol 2_Methyl_3_butyn_2_ol->Reaction_Mixture Catalyst Pd(PPh₃)₄ CuI Catalyst->Reaction_Mixture Base_Solvent Base (e.g., Et₂NH) Solvent (e.g., DMF) Base_Solvent->Reaction_Mixture Workup_Purification Aqueous Workup & Column Chromatography Reaction_Mixture->Workup_Purification Product This compound Workup_Purification->Product

Caption: Sonogashira coupling synthesis workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide presents detailed spectral data, experimental protocols, and a visual representation of the molecular structure with its corresponding NMR assignments.

Molecular Structure and NMR Assignments

The chemical structure of this compound is presented below, with key atoms numbered for clarity in the subsequent NMR data tables. This numbering scheme facilitates the direct correlation between the spectral data and the specific nuclei within the molecule.

workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Integration Integration Values (Proton Count) Structure_Proposal Propose Initial Structure H_Integration->Structure_Proposal H_ChemShift Chemical Shifts (δ) (Electronic Environment) H_ChemShift->Structure_Proposal H_Multiplicity Multiplicity & J-Coupling (Neighboring Protons) H_Multiplicity->Structure_Proposal C_ChemShift Chemical Shifts (δ) (Carbon Types) C_ChemShift->Structure_Proposal C_NumSignals Number of Signals (Symmetry) C_NumSignals->Structure_Proposal Structure_Confirmation Confirm Final Structure Structure_Proposal->Structure_Confirmation Correlate ¹H and ¹³C Data

Physical properties of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is compiled from various scientific sources to support research and development activities.

Core Physical and Chemical Properties

This compound is a propargyl alcohol derivative with the chemical formula C₁₁H₁₁NO₃.[1][2][3] Its molecular weight is 205.21 g/mol .[1][2][3] The compound is registered under the CAS number 33432-53-0.[1]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₃[1][2][3]
Molar Mass 205.21 g/mol [1][2][3]
CAS Number 33432-53-0[1]
Appearance Yellow solid[4]
Melting Point 100–102 °C[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ: 8.17 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 1.65 (s, 6H)[4]
¹³C NMR Available[5]
Vapor Phase IR Available[5]
Mass Spectrometry (GC) Available[5]

Crystallographic Data

The crystal structure of this compound has been determined, revealing a trigonal crystal system with the space group R -3 :H.[1] The molecular packing is characterized by the formation of hexameric clusters through hydrogen bonds.[6]

ParameterValueSource(s)
Crystal System Trigonal[1]
Space Group R -3 :H[1]
a 26.3146 Å[1]
b 26.3146 Å[1]
c 8.1205 Å[1]
α 90°[1]
β 90°[1]
γ 120°[1]

Experimental Protocols

Synthesis via Sonogashira Coupling

A common method for the synthesis of this compound is the Sonogashira coupling reaction.[4][7] This involves the cross-coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[7]

General Protocol:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., 1-bromo-4-nitrobenzene), 2-methyl-3-butyn-2-ol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., degassed DMF).[8][9]

  • Add a base, such as an amine (e.g., Et₂NH), to the mixture.[8]

  • Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[8]

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., EtOAc).[8]

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).[8]

  • Remove the solvent under reduced pressure.[4]

  • Purify the crude product by flash chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) eluent system) to yield the pure this compound.[4]

A yield of 72% has been reported for this synthesis.[4]

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 1-Bromo-4-nitrobenzene E Inert Atmosphere (e.g., Nitrogen) A->E Combine B 2-Methyl-3-butyn-2-ol B->E Combine C Pd/Cu Catalysts C->E Combine D Base (e.g., Amine) D->E Combine F Solvent (e.g., DMF) E->F G Elevated Temperature F->G Stir H Extraction with Organic Solvent G->H Reaction Complete I Washing & Drying H->I J Solvent Removal I->J K Flash Chromatography J->K L Pure this compound K->L Isolate

Caption: Synthetic workflow for this compound.

References

The Alkyne Moiety in 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: A Hub of Reactivity for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is a versatile synthetic intermediate characterized by a sterically hindered internal alkyne functional group. The electronic properties of the 4-nitrophenyl substituent significantly influence the reactivity of the carbon-carbon triple bond, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this molecule, detailing its participation in key organic transformations. This document summarizes known quantitative data, provides detailed experimental protocols for its synthesis, and visualizes reaction pathways to facilitate further research and application.

Introduction

The propargyl alcohol, this compound, possesses a unique combination of structural features: a tertiary alcohol, a disubstituted alkyne, and an electron-withdrawing nitroaromatic system. The 4-nitrophenyl group, a strong electron-withdrawing moiety, polarizes the alkyne bond, rendering the internal alkyne carbon atom susceptible to nucleophilic attack and influencing its participation in various cycloaddition and metal-catalyzed reactions. This guide explores the expected reactivity of this alkyne group based on established principles of alkyne chemistry and available literature on analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
CAS Number 33432-53-0[1]
Appearance Yellow solid[2]
Melting Point 100–102 °C[2]

Reactivity of the Alkyne Group

The reactivity of the internal alkyne in this compound is governed by the interplay of steric hindrance from the adjacent tertiary alcohol and the electronic effect of the 4-nitrophenyl group.

Sonogashira Cross-Coupling Reactions

The primary documented application of this compound is as a key intermediate in Sonogashira cross-coupling reactions. The synthesis of this compound itself is achieved via a Sonogashira coupling between a protected alkyne (2-methyl-3-butyn-2-ol) and an aryl halide.

Table 2: Synthesis of this compound via Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
4-chloronitrobenzene2-methyl-3-butyn-2-ol (B105114)PdCl₂(PPh₃)₂, CuIEt₃NToluene (B28343)72[2]

The alkyne in this compound can subsequently undergo further Sonogashira coupling after deprotection of the hydroxyl group to form a terminal alkyne, which can then be coupled with another aryl halide. This "one-pot" Sonogashira/Deacetonation/Sonogashira sequence is a powerful tool for the synthesis of unsymmetrical diarylacetylenes.[2]

Cycloaddition Reactions

The electron-deficient nature of the alkyne, due to the 4-nitrophenyl group, makes it a good candidate for various cycloaddition reactions.

While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is most efficient with terminal alkynes, internal alkynes can participate in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) to form 1,5-disubstituted 1,2,3-triazoles.[3][4] Given the electronic properties of the target molecule, it is expected to be a suitable substrate for RuAAC reactions.

The alkyne in this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The presence of the electron-withdrawing 4-nitrophenyl group is known to facilitate these reactions.[5]

Electrophilic Addition Reactions

Alkynes undergo electrophilic addition reactions with hydrogen halides (HX) and halogens (X₂). For an unsymmetrical internal alkyne like the one in our target molecule, the regioselectivity of HX addition would be influenced by the electronic effects of the substituents. The 4-nitrophenyl group would direct the nucleophilic halide to the adjacent carbon atom.[6]

Hydration Reactions

The hydration of internal alkynes, typically catalyzed by mercury(II) salts in acidic conditions, leads to the formation of ketones. For an unsymmetrical internal alkyne, a mixture of two regioisomeric ketones is expected.[7] The regioselectivity can be influenced by the electronic nature of the substituents. For this compound, hydration would likely yield a mixture of two ketone products.

Reduction Reactions

The alkyne triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reagents used.

  • To Alkane: Catalytic hydrogenation with H₂ over a metal catalyst such as platinum, palladium, or nickel will fully reduce the alkyne to an alkane.[8]

  • To cis-Alkene: Reduction with Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) will yield the corresponding cis-alkene.[9]

  • To trans-Alkene: A dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) will produce the trans-alkene.[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported Sonogashira coupling reaction.[2]

Materials:

  • 4-chloronitrobenzene

  • 2-methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-chloronitrobenzene (1.0 mmol) and 2-methyl-3-butyn-2-ol (1.2 mmol) in toluene (10 mL) and triethylamine (3.0 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • The reaction mixture is heated to 80 °C and stirred under an inert atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Visualizations

Synthesis_of_Target_Molecule cluster_reactants Reactants A 4-chloronitrobenzene Reaction_Step Sonogashira Coupling A->Reaction_Step B 2-methyl-3-butyn-2-ol B->Reaction_Step Catalyst PdCl₂(PPh₃)₂ CuI Catalyst->Reaction_Step Base Et₃N Base->Reaction_Step Solvent Toluene, 80 °C Solvent->Reaction_Step Product This compound Reaction_Step->Product Alkyne_Reactivity_Overview Start This compound Cycloaddition Cycloaddition Reactions Start->Cycloaddition Sonogashira Sonogashira Coupling Start->Sonogashira Electrophilic_Addition Electrophilic Addition Start->Electrophilic_Addition Hydration Hydration Start->Hydration Reduction Reduction Start->Reduction Triazole 1,5-Disubstituted 1,2,3-Triazole Cycloaddition->Triazole [3+2] with Azide Diels_Alder_Adduct Diels-Alder Adduct Cycloaddition->Diels_Alder_Adduct with Diene Diarylacetylene Unsymmetrical Diarylacetylene Sonogashira->Diarylacetylene after deprotection Haloalkene Haloalkene Electrophilic_Addition->Haloalkene HX or X₂ Ketone Ketone Mixture Hydration->Ketone H₂O, H⁺, Hg²⁺ Alkane Alkane Reduction->Alkane H₂, Pd/C Cis_Alkene cis-Alkene Reduction->Cis_Alkene Lindlar's Cat. Trans_Alkene trans-Alkene Reduction->Trans_Alkene Na, NH₃

References

In-Depth Technical Guide: Stability and Storage of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related chemical structures, including propargyl alcohols and organic nitro compounds, and outlines best practices for stability testing based on established international guidelines.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃--INVALID-LINK--
Molecular Weight205.21 g/mol --INVALID-LINK--
AppearanceWhite to light yellow crystalline solidInferred from similar compounds
Melting PointNot explicitly available; propargyl alcohols are often low-melting solidsN/A
SolubilityExpected to be soluble in organic solvents like ethanol, methanol, and dichloromethane.--INVALID-LINK--[1]

Stability Profile and Degradation Pathways

Potential Degradation Pathways:

  • Thermal Decomposition: Propargyl alcohols can undergo complex thermal rearrangements and decompositions. The nitroaromatic moiety can also contribute to thermal instability.

  • Photodegradation: Aromatic nitro compounds are often photosensitive and can degrade upon exposure to UV or visible light.

  • Hydrolysis: While generally stable, the ester-like character of the alcohol could be susceptible to hydrolysis under extreme pH conditions.

  • Oxidation: The presence of the alkyne and tertiary alcohol functionalities suggests potential susceptibility to strong oxidizing agents.

Below is a logical workflow for assessing the stability of this compound.

G Stability Assessment Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis of Degradants cluster_3 Formal Stability Studies (ICH Guidelines) cluster_4 Data Evaluation and Reporting Compound_Sourcing Source/Synthesize Compound Characterization Full Characterization (NMR, MS, IR) Compound_Sourcing->Characterization Purity_Analysis Purity Assessment (HPLC, GC) Characterization->Purity_Analysis Thermal_Stress Thermal Stress (Elevated Temperature) Purity_Analysis->Thermal_Stress Photolytic_Stress Photolytic Stress (UV/Vis Light Exposure) Purity_Analysis->Photolytic_Stress Hydrolytic_Stress Hydrolytic Stress (Acidic, Basic, Neutral pH) Purity_Analysis->Hydrolytic_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) Purity_Analysis->Oxidative_Stress LC_MS LC-MS/MS for Degradant Identification Thermal_Stress->LC_MS Photolytic_Stress->LC_MS Hydrolytic_Stress->LC_MS Oxidative_Stress->LC_MS NMR_Spectroscopy NMR for Structural Elucidation LC_MS->NMR_Spectroscopy Long_Term Long-Term Stability (e.g., 25°C/60% RH) NMR_Spectroscopy->Long_Term Accelerated Accelerated Stability (e.g., 40°C/75% RH) NMR_Spectroscopy->Accelerated Data_Analysis Kinetic Analysis and Shelf-life Prediction Long_Term->Data_Analysis Accelerated->Data_Analysis Final_Report Comprehensive Stability Report Data_Analysis->Final_Report Storage_Recommendations Storage Recommendations Final_Report->Storage_Recommendations Defines G cluster_0 Forced Degradation cluster_1 ICH Stability Studies Compound This compound Thermal Thermal Compound->Thermal Photo Photolytic Compound->Photo Hydrolytic Hydrolytic Compound->Hydrolytic Oxidative Oxidative Compound->Oxidative LongTerm Long-Term Compound->LongTerm Accelerated Accelerated Compound->Accelerated Degradation_Pathways Identify Degradation Pathways Thermal->Degradation_Pathways Photo->Degradation_Pathways Hydrolytic->Degradation_Pathways Oxidative->Degradation_Pathways Shelf_Life Determine Shelf-Life & Storage Conditions LongTerm->Shelf_Life Accelerated->Shelf_Life

References

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: A Versatile Synthon in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is a valuable propargyl alcohol derivative that serves as a versatile and stable synthon in modern organic synthesis. Its utility primarily stems from its function as a protected form of 4-ethynylnitrobenzene, a terminal alkyne bearing a strongly electron-withdrawing group. The bulky 2-hydroxyprop-2-yl protecting group allows for the selective introduction of the 4-nitrophenylalkynyl moiety into molecules, often under mild conditions, before a straightforward deprotection step reveals the terminal alkyne for further transformations. This attribute makes it a key building block in the synthesis of a variety of complex organic molecules, including diarylacetylenes, heterocycles, and intermediates for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data.

Synthesis of the Synthon

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples a vinyl or aryl halide with a terminal alkyne. In this case, an aryl halide, typically 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene (B128438), is coupled with the readily available and inexpensive 2-methyl-3-butyn-2-ol (B105114).

A general workflow for the synthesis is depicted below:

SynthesisWorkflow ArylHalide 1-Halo-4-nitrobenzene Reaction Sonogashira Coupling ArylHalide->Reaction Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Reaction Catalyst Pd/Cu Catalyst Catalyst->Reaction Base Amine Base Base->Reaction Solvent Solvent (e.g., THF, Et3N) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Chromatography) Product->Purification FinalProduct Pure Synthon Purification->FinalProduct

Synthesis of the target synthon via Sonogashira coupling.
Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 1-Bromo-4-nitrobenzene

This protocol is adapted from a copper-free method, which can be advantageous in simplifying purification.

  • Materials:

    • 1-Bromo-4-nitrobenzene

    • 2-Methyl-3-butyn-2-ol

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Tri(p-tolyl)phosphine (P(p-tol)₃)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-nitrobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(p-tol)₃ (0.04 mmol, 4 mol%).

    • Add anhydrous THF (5 mL) and stir the mixture for 10 minutes at room temperature.

    • Add 2-methyl-3-butyn-2-ol (1.2 mmol) and DBU (2.0 mmol).

    • Heat the reaction mixture to 65 °C and stir for the time indicated by TLC monitoring (typically 4-12 hours) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

The Synthon in Action: Key Transformations

The primary utility of this compound lies in its role as a stable precursor to 4-nitrophenylacetylene. This is achieved through a retro-Favorskii reaction, which involves the base-catalyzed elimination of acetone.

Deprotection to the Terminal Alkyne

The deprotection is typically carried out using a strong base in a suitable solvent.

Protocol 2: Deprotection via Retro-Favorskii Reaction

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 mmol) in toluene (10 mL) in a round-bottom flask.

    • Add powdered potassium hydroxide (5.0 mmol).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Cool the reaction to room temperature and carefully quench with water (10 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting 4-nitrophenylacetylene is often used in the next step without further purification.

Applications in Synthesis

One-Pot Synthesis of Unsymmetrical Diarylacetylenes

A powerful application of this synthon is in the one-pot, two-step synthesis of unsymmetrical diarylacetylenes. This procedure avoids the isolation of the often unstable terminal alkyne intermediate.[1]

OnePotDiarylacetylene cluster_step1 Step 1: First Sonogashira Coupling cluster_step2 Step 2: In Situ Deprotection & Second Coupling ArylHalide1 Aryl Halide 1 (e.g., 4-Chloronitrobenzene) Reaction1 Sonogashira Coupling ArylHalide1->Reaction1 Synthon 2-Methyl-3-butyn-2-ol Synthon->Reaction1 Intermediate1 Protected Alkyne Intermediate Reaction1->Intermediate1 Deprotection Deprotection (retro-Favorskii) Intermediate1->Deprotection Base Strong Base (K2CO3) Base->Deprotection TerminalAlkyne Terminal Alkyne (in situ) Deprotection->TerminalAlkyne Reaction2 Second Sonogashira Coupling TerminalAlkyne->Reaction2 ArylHalide2 Aryl Halide 2 ArylHalide2->Reaction2 FinalProduct Unsymmetrical Diarylacetylene Reaction2->FinalProduct

One-pot synthesis of unsymmetrical diarylacetylenes.

Protocol 3: One-Pot Synthesis of 1-Methyl-3-((4-nitrophenyl)ethynyl)benzene [1]

  • Materials:

  • Procedure:

    • In a vial under a nitrogen atmosphere, combine 2-methyl-3-butyn-2-ol (0.5 mmol), 1-chloro-4-nitrobenzene (0.6 mmol), 3-chlorotoluene (0.6 mmol), PdCl₂ (0.02 mmol, 4 mol%), X-Phos (0.02 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

    • Add acetonitrile (2 mL) and seal the vial.

    • Heat the reaction mixture at 110 °C for 16 hours.

    • Cool the mixture to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

    • Add water (25 mL) to the filtrate and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to yield the product.

Synthesis of Heterocycles

The deprotected terminal alkyne, 4-nitrophenylacetylene, is a valuable precursor for the synthesis of various heterocyclic systems. The electron-withdrawing nitro group activates the alkyne for cycloaddition and other cyclization reactions.

a) Synthesis of Isoxazoles

Isoxazoles can be synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne. The nitrile oxide is typically generated in situ from an aldoxime.

b) Synthesis of Quinolines

Substituted quinolines can be prepared through reactions such as the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester derived from the alkyne.

Intermediate in Drug Synthesis

The Sonogashira coupling, often employing protected alkynes like 2-methyl-4-(aryl)but-3-yn-2-ol, is a key step in the synthesis of numerous pharmaceuticals. For instance, the core structure of the anti-cancer drug Axitinib, a potent tyrosine kinase inhibitor, involves an indazole moiety linked to other aromatic systems, a connection often forged through palladium-catalyzed cross-coupling reactions. While not a direct precursor, the chemistry of this synthon is highly relevant to the construction of such complex molecules.

Quantitative Data

The following tables summarize typical yields for the synthesis of the synthon and its application in the one-pot synthesis of diarylacetylenes.

Table 1: Synthesis of 2-Methyl-4-(aryl)but-3-yn-2-ols via Sonogashira Coupling

Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
1-Bromo-4-nitrobenzenePd(OAc)₂ / P(p-tol)₃DBUTHF495
1-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF292
1-Bromo-4-cyanobenzenePd(OAc)₂ / P(p-tol)₃DBUTHF693
1-Bromo-4-acetylbenzenePd(OAc)₂ / P(p-tol)₃DBUTHF1285

Table 2: One-Pot Synthesis of Unsymmetrical Diarylacetylenes [1]

Aryl Halide 1Aryl Halide 2Yield (%)
1-Chloro-4-nitrobenzene3-Chlorotoluene95
1-Chloro-4-nitrobenzene2-Chlorothiophene69
1-Chloro-4-nitrobenzene1-Chloronaphthalene98
4-Chlorobenzonitrile4-Chloroanisole77

Conclusion

This compound is a highly effective and versatile synthon in organic chemistry. Its stability, ease of synthesis via Sonogashira coupling, and straightforward deprotection to the corresponding terminal alkyne make it an invaluable tool for the introduction of the 4-nitrophenylalkynyl fragment. Its application in the efficient one-pot synthesis of unsymmetrical diarylacetylenes and its potential as a precursor for various heterocyclic systems highlight its importance for researchers in synthetic chemistry and drug development. The methodologies presented in this guide offer a solid foundation for the utilization of this powerful building block in the creation of complex and valuable molecules.

References

Methodological & Application

Application Note: Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-copper co-catalyzed Sonogashira cross-coupling reaction between a 4-halonitrobenzene and 2-methyl-3-butyn-2-ol (B105114). The protocol outlines the reaction setup, work-up, purification, and characterization of the target compound.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, this reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild conditions and tolerance of a broad range of functional groups.[1][3] The reaction typically utilizes a palladium complex as the primary catalyst, a copper(I) salt as a co-catalyst, and an amine base.[4]

This protocol details the synthesis of this compound, a key intermediate for more complex molecules. The presence of the nitro group and the tertiary alcohol moiety makes it a versatile precursor for further functionalization.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds via two interconnected catalytic cycles, a palladium cycle and a copper cycle.[4] The generally accepted mechanism involves four key steps:

  • Oxidative Addition: A Pd(0) species adds to the aryl halide (R¹-X), forming a Pd(II) complex.[5]

  • Copper Acetylide Formation: The terminal alkyne (H-R²) reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.[4][5]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.[5]

  • Reductive Elimination: The coupled product (R¹-R²) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[5]

sonogashira_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Coupled Product (R¹-R²) transmetalation_complex->product cu_x Cu(I)X cu_x->pd2_complex cu_acetylide Cu(I)-R² cu_acetylide->pd2_complex cu_acetylide->cu_x Transfers alkyne to Palladium aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_complex alkyne Terminal Alkyne (H-R²) alkyne->cu_acetylide base Base base->cu_acetylide base_h Base-H⁺X⁻

Caption: The Sonogashira Coupling Catalytic Cycle.

Data Presentation

The following table summarizes representative reaction parameters for the Sonogashira coupling to synthesize aryl-alkyne compounds.

ParameterConditionReactant 1Reactant 2Catalyst SystemBaseSolventTemp.Time (h)Yield (%)Reference
A Standard4-Iodo-1-nitrobenzene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%)Diisopropylamine (B44863)THFRT3~89 (Typical)[5]
B For Aryl Chloride4-Chloro-1-nitrobenzene2-Methyl-3-butyn-2-olPdCl₂ (4 mol%), X-Phos (4 mol%)K₂CO₃CH₃CN110 °C1672[6]
C Copper-Free4-Bromo-1-nitrobenzene2-Methyl-3-butyn-2-olPd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%)DBUTHF80 °C6Good to Excellent[7][8]

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocol

This protocol is a general procedure adapted for the synthesis of this compound from 4-iodo-1-nitrobenzene.

Materials and Reagents:

  • 4-Iodo-1-nitrobenzene

  • 2-Methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine or Triethylamine (TEA)

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Silica (B1680970) gel for column chromatography

  • Schlenk flask or round-bottom flask with septum

  • Inert gas supply (Argon or Nitrogen)

experimental_workflow cluster_flow setup 1. Reaction Setup reagents Add Aryl Halide, Pd Catalyst, CuI, Solvent, and Base to a dry flask under N₂. setup->reagents alkyne_add 2. Alkyne Addition setup->alkyne_add stir_alkyne Add 2-Methyl-3-butyn-2-ol dropwise. Stir at RT. alkyne_add->stir_alkyne monitoring 3. Reaction Monitoring alkyne_add->monitoring tlc Monitor progress by TLC until starting material is consumed. monitoring->tlc workup 4. Work-up monitoring->workup filter Dilute with Et₂O. Filter through Celite® to remove solids. workup->filter purification 5. Purification workup->purification wash Wash filtrate with aq. NH₄Cl, NaHCO₃, and Brine. filter->wash dry Dry organic layer over Na₂SO₄, filter, and concentrate. wash->dry chromatography Purify crude product by flash column chromatography on silica gel. purification->chromatography product Obtain pure 2-Methyl-4-(4-nitrophenyl) but-3-yn-2-ol as a yellow solid. purification->product chromatography->product

Caption: Generalized workflow for the Sonogashira coupling experiment.

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add 4-iodo-1-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous THF (approx. 5-10 mL per mmol of aryl halide) followed by diisopropylamine (7.0 eq) via syringe.[5] Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition:

    • Slowly add 2-methyl-3-butyn-2-ol (1.1-1.2 eq) to the stirring reaction mixture via syringe.[5][9]

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide spot is no longer visible (typically 1-3 hours).[5][9] If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.[5]

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional solvent.[5][6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper), saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for elution.[6]

    • Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a yellow solid.[6]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Yellow solid.[6]

  • Melting Point: 100–102 °C.[6]

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.17 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 1.65 (s, 6H).[6]

  • ¹³C NMR, IR, and Mass Spectrometry data are also available for confirmation.[10]

Conclusion

The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of this compound. The mild reaction conditions and good yields make this protocol highly suitable for applications in drug discovery and materials science research. The procedure can be adapted for various substituted aryl halides and terminal alkynes.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1] This protocol outlines both traditional palladium-copper cocatalyzed and copper-free methodologies, offering flexibility based on laboratory resources and substrate compatibility.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of aryl alkynes.[1][2] These motifs are prevalent in a wide array of functional molecules, including pharmaceuticals, natural products, and organic electronic materials.[1] The synthesis of this compound serves as a key example of this reaction's utility, coupling the commercially available 2-methyl-3-butyn-2-ol (B105114) with a substituted aryl halide. The reaction is typically carried out under mild conditions, making it amenable to a broad range of functional groups.[1]

Reaction Scheme

The synthesis of this compound is achieved via the palladium-catalyzed Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) and 2-methyl-3-butyn-2-ol.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and related compounds via Sonogashira coupling.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
11-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuIEt₃NTHF72[3]
23-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBUTHFGood to Excellent[4][5]
3Aryl Bromides2-Methyl-3-butyn-2-olPd(OAc)₂ / SPhos or XPhosTBAFTHFGood to Excellent[4]

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Aryl Halide, Alkyne, Solvent, and Base degas Degas Mixture (e.g., N2 bubbling) reagents->degas catalyst Add Pd Catalyst and CuI (if applicable) degas->catalyst react Stir at Room Temperature or Heat as Required catalyst->react monitor Monitor Progress by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols for the Copper-Free Sonogashira Reaction: Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and presents challenges in purification, particularly for pharmaceutical applications where residual copper is a concern.[3]

The development of copper-free Sonogashira reactions has addressed these issues, offering a cleaner and more efficient methodology for the synthesis of substituted alkynes.[1][4] These protocols are advantageous in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[2] This document provides detailed application notes and a protocol for the copper-free Sonogashira synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable building block in medicinal chemistry. The presented methodology is adapted from a general and efficient protocol for the coupling of aryl bromides with 2-methyl-3-butyn-2-ol (B105114).[1]

Reaction Principle

The copper-free Sonogashira reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromonitrobenzene) to form a Pd(II) intermediate.

  • Alkyne Coordination and Deprotonation: The terminal alkyne (2-methyl-3-butyn-2-ol) coordinates to the Pd(II) complex. A base then deprotonates the alkyne to form a palladium-acetylide species.

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium complex undergo reductive elimination to form the desired product, this compound, and regenerate the active Pd(0) catalyst.

Experimental Workflow

The general experimental workflow for the copper-free Sonogashira reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Bromide, 2-Methyl-3-butyn-2-ol, Pd(OAc)₂, P(p-tol)₃ in a Schlenk flask atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent_base Add Anhydrous THF and DBU atmosphere->solvent_base heating Heat to 80°C with Stirring solvent_base->heating monitoring Monitor Progress (TLC or GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute with Ethyl Acetate (B1210297) and Wash with Water and Brine cooling->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration chromatography Flash Column Chromatography (Silica Gel) concentration->chromatography

Caption: General workflow for the copper-free Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromonitrobenzene and 2-methyl-3-butyn-2-ol.

Materials:

  • 4-Bromonitrobenzene

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask, add 4-bromonitrobenzene (1.0 mmol, 1.0 equiv), 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(p-tol)₃ (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous THF (5 mL) to the flask, followed by DBU (3.0 mmol, 3.0 equiv).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the results for the copper-free Sonogashira coupling of various aryl bromides with 2-methyl-3-butyn-2-ol, based on the protocol by Minozzi et al.[1] This data provides an indication of the expected yields for a range of substrates, including those with electron-withdrawing and electron-donating groups.

EntryAryl BromideProductYield (%)[1]
13-Bromoaniline2-Methyl-4-(3-aminophenyl)but-3-yn-2-ol91
24-Bromoanisole2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol85
34-Bromobenzonitrile4-(3-Hydroxy-3-methylbut-1-ynyl)benzonitrile92
41-Bromo-4-fluorobenzene2-Methyl-4-(4-fluorophenyl)but-3-yn-2-ol88
54-Bromotoluene2-Methyl-4-(p-tolyl)but-3-yn-2-ol90
61-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol95

Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. Yields refer to isolated products.

Catalytic Cycle

The proposed catalytic cycle for the copper-free Sonogashira reaction is illustrated below.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl PdII_Alkyne Ar-Pd(II)-C≡CR        L₂ PdII_Aryl->PdII_Alkyne Alkyne Coordination & Deprotonation PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Reactants1 Ar-X Reactants1->Pd0 Oxidative Addition Reactants2 R-C≡C-H + Base Reactants2->PdII_Aryl

Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.

Conclusion

The copper-free Sonogashira reaction is a highly efficient and practical method for the synthesis of aryl-substituted alkynes. The protocol presented here, utilizing a palladium acetate and tri(p-tolyl)phosphine catalytic system with DBU as a base, provides a reliable means to synthesize this compound and other similar compounds. This methodology avoids the use of a copper co-catalyst, simplifying product purification and making it particularly suitable for applications in pharmaceutical and materials science research. The reaction demonstrates good functional group tolerance and provides high yields for a variety of aryl bromides.

References

Application Notes and Protocols for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. This document includes details on the reactivity of this specific alkyne, protocols for its use in both small molecule synthesis and bioconjugation, and illustrative data.

Introduction to this compound in Click Chemistry

This compound is a terminal alkyne that is particularly well-suited for click chemistry. The presence of a nitro group on the phenyl ring significantly influences its reactivity. The nitro group is a strong electron-withdrawing group (EWG), which increases the acidity of the terminal alkyne proton. This increased acidity facilitates the formation of the copper-acetylide intermediate, which is a key step in the CuAAC catalytic cycle, often leading to faster reaction rates compared to alkynes with electron-donating or neutral substituents.

The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide (B81097).[1] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, materials science, and bioconjugation.[2]

Key Applications

The enhanced reactivity of this compound makes it a valuable building block for various applications, including:

  • Drug Discovery: Rapid synthesis of novel small molecule libraries for high-throughput screening. The triazole ring formed is a stable linker that can connect different pharmacophores.

  • Bioconjugation: Labeling of biomolecules, such as proteins and nucleic acids, with probes for imaging or diagnostic purposes. The bioorthogonal nature of the click reaction allows it to proceed in complex biological media.

  • Materials Science: Synthesis of functionalized polymers and materials with tailored properties.

Illustrative Quantitative Data

While specific experimental data for the use of this compound in published literature is limited, the following table provides illustrative data based on the expected high reactivity of this alkyne in CuAAC reactions. These values are representative of typical outcomes for similar activated alkynes.

Azide Partner Catalyst System Solvent Reaction Time (h) Yield (%)
Benzyl Azide5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate (B8700270)t-BuOH/H₂O (1:1)1>95
4-Azidobenzoic acid5 mol% CuSO₄·5H₂O, 10 mol% Sodium AscorbateDMSO/H₂O (3:1)1.5>90
Azide-modified peptide10 mol% CuSO₄·5H₂O, 20 mol% THPTA, 20 mol% Sodium AscorbatePBS buffer (pH 7.4)2>85

Experimental Protocols

Below are detailed protocols for the use of this compound in both small molecule synthesis and bioconjugation.

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general method for the CuAAC reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl Azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • In the reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in deionized water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture.

  • Immediately after, add the CuSO₄·5H₂O solution to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the activated nature of the alkyne, the reaction is expected to be complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Biomolecule

This protocol provides a general guideline for the labeling of an azide-modified biomolecule (e.g., a peptide or protein) with this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Prepare the following stock solutions:

    • Azide-modified biomolecule in PBS buffer.

    • This compound in a minimal amount of a water-miscible organic solvent like DMSO.

    • 20 mM CuSO₄·5H₂O in deionized water.

    • 100 mM THPTA in deionized water.

    • 100 mM sodium ascorbate in deionized water (prepare fresh).

  • In a microcentrifuge tube, add the azide-modified biomolecule solution.

  • Add the solution of this compound to the biomolecule solution. A 10 to 50-fold molar excess of the alkyne is typically used.

  • Prepare a premixed catalyst solution by combining the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.

  • Add the premixed catalyst-ligand solution to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents.

Visualizations

CuAAC_Mechanism Alkyne This compound Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Deprotonation Azide R-N3 (Azide) Coordination Coordination Complex Azide->Coordination CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Coordination Coordination Cycloaddition Six-membered Cuprated Intermediate Coordination->Cycloaddition Cycloaddition Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Triazole_Product Protonation CuI_Regen Cu(I) Catalyst (Regenerated) Cycloaddition->CuI_Regen CuI_Regen->CuI

Catalytic cycle of the CuAAC reaction.

Experimental_Workflow Start Start Prep Prepare Reactant and Catalyst Solutions Start->Prep Mix Combine Alkyne and Azide in Solvent Prep->Mix Add_Ascorbate Add Sodium Ascorbate Solution Mix->Add_Ascorbate Add_Cu Add CuSO4 Solution Add_Ascorbate->Add_Cu React Stir at Room Temperature Add_Cu->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Workup Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Workflow for small molecule synthesis.

References

Application Notes and Protocols: Synthesis of 1,2,3-Triazoles from 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry, materials science, and chemical biology.[1] Their synthetic accessibility, stability, and ability to act as amide bond bioisosteres make them valuable scaffolds in drug discovery. The most widespread and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction is celebrated for its high yields, mild reaction conditions, broad functional group tolerance, and high regioselectivity.[2][]

This document provides a detailed protocol for the synthesis of 1,2,3-triazoles using 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol as the terminal alkyne starting material. This substrate, featuring a tertiary alcohol and a nitrophenyl group, can be readily coupled with a variety of organic azides to generate a library of novel triazole derivatives for screening and development.

Reaction Principle

The core of the synthesis is the Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide (B81097).[5] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the use of a copper(I) catalyst dramatically accelerates the reaction and exclusively affords the 1,4-disubstituted triazole isomer.[2][5] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[5]

Caption: General reaction scheme for the Cu(I)-catalyzed synthesis of 1,2,3-triazoles.

Experimental Protocols

This section outlines a general and robust protocol for the CuAAC reaction. Optimization may be required depending on the specific azide used.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥98%VariousThe key alkyne substrate.[6]
Organic Azide (e.g., Benzyl Azide)≥98%VariousThe coupling partner. A slight excess is typically used.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)≥99%VariousThe copper catalyst precursor.
Sodium L-Ascorbate (NaAsc)≥99%VariousThe reducing agent to generate Cu(I) in situ.
Tris(benzyltriazolylmethyl)amine (TBTA)≥97%VariousOptional but recommended stabilizing ligand.
Solvents (e.g., t-BuOH/H₂O, DMSO)ACS GradeVariousShould be chosen to ensure all reactants are soluble.
Dichloromethane (B109758) (DCM)ACS GradeVariousFor extraction.
Ethyl Acetate (B1210297) (EtOAc)ACS GradeVariousFor extraction and chromatography.
HexanesACS GradeVariousFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying organic layers.
Saturated aq. NH₄ClN/ALab preparedFor washing to remove copper salts.
BrineN/ALab preparedFor washing.
Reaction Parameters

The following table provides typical reaction parameters that serve as a starting point for optimization.

ParameterRecommended ValueNotes
Alkyne:Azide Ratio1 : 1.1 - 1.2A slight excess of the azide ensures complete consumption of the alkyne.[7]
Solvent Systemt-BuOH/H₂O (1:1) or DMSOThe choice of solvent is crucial to ensure all components remain in solution.
Reaction Concentration0.1 - 0.5 M
Catalyst Loading (CuSO₄)1 - 5 mol%Higher loadings can increase reaction rate but may complicate purification.[7]
Reducing Agent (NaAsc)5 - 10 mol%An excess relative to copper ensures the catalyst remains in the active Cu(I) state.
Ligand Loading (TBTA)1 - 5 mol%Recommended to stabilize the Cu(I) catalyst and accelerate the reaction.[8]
TemperatureRoom Temperature (20-25 °C)Most CuAAC reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
Reaction Time1 - 24 hoursMonitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Step-by-Step Procedure
  • Preparation: In a suitable reaction vessel (e.g., a round-bottom flask with a magnetic stir bar), dissolve this compound (1.0 equiv) and the organic azide (1.1 equiv) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.2 mmol scale reaction).

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water (0.5 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.02 equiv) in water (0.5 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄ solution. The solution may change color upon addition of the copper.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the disappearance of the starting materials by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NH₄Cl (1 x 20 mL, to remove copper) and then with brine (1 x 20 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1,4-disubstituted 1,2,3-triazole.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of the target 1,2,3-triazoles.

Experimental_Workflow prep 1. Prepare Solutions (Alkyne, Azide in Solvent) init 2. Initiate Reaction (Add NaAsc, then CuSO₄) prep->init monitor 3. Monitor Progress (TLC / LC-MS) init->monitor workup 4. Aqueous Work-up (Dilute with H₂O) monitor->workup extract 5. Extraction (e.g., EtOAc or DCM) workup->extract wash 6. Wash Organic Layer (NH₄Cl, Brine) extract->wash dry 7. Dry & Concentrate (Na₂SO₄, Rotovap) wash->dry purify 8. Purification (Column Chromatography) dry->purify char 9. Characterization (NMR, MS) purify->char

Caption: A standard workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Catalytic Cycle of CuAAC

The CuAAC reaction proceeds through a well-established catalytic cycle involving copper acetylide intermediates. Understanding this mechanism is crucial for troubleshooting and optimization.

CuAAC_Catalytic_Cycle CuI Cu(I) Cu_Alkyne Copper-π-Alkyne Complex CuI->Cu_Alkyne + Alkyne Product Triazole Product Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Six_Membered Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered + Azide Cu_Triazolide Copper Triazolide Six_Membered->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI + H⁺ Alkyne R'-C≡CH Azide R-N₃ Proton H⁺

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Concluding Remarks

The protocol described provides a reliable and efficient pathway for the synthesis of novel 1,2,3-triazoles derived from this compound. The versatility of the CuAAC reaction allows for the introduction of a wide array of functional groups through the corresponding organic azides, facilitating the creation of diverse chemical libraries. Such libraries are invaluable for structure-activity relationship (SAR) studies in drug development and for the discovery of new materials with unique properties. Researchers are encouraged to adapt and optimize the outlined conditions to best suit their specific substrates and research goals.

References

Application Notes and Protocols: 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol as a versatile precursor for the synthesis of various heterocyclic compounds, including substituted furans, pyrroles, and isoxazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

Introduction

This compound is a propargyl alcohol derivative that can be readily synthesized via Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) and 2-methyl-3-butyn-2-ol. Its unique chemical structure, featuring a terminal alkyne, a tertiary alcohol, and an electron-withdrawing nitrophenyl group, makes it an attractive starting material for the construction of diverse heterocyclic scaffolds. The synthetic strategies outlined herein primarily involve the initial conversion of the propargyl alcohol to a key α,β-unsaturated ketone intermediate via a Meyer-Schuster rearrangement. This intermediate subsequently undergoes cyclization reactions to afford the desired heterocyclic products.

Synthesis of Furan (B31954) Derivatives

The synthesis of 2,5-dimethyl-3-(4-nitrophenyl)furan from this compound proceeds through a two-step sequence involving a Meyer-Schuster rearrangement followed by a Paal-Knorr furan synthesis.

furan_synthesis precursor This compound intermediate 4-(4-Nitrophenyl)-3-methylbut-3-en-2-one precursor->intermediate Meyer-Schuster Rearrangement (Acid Catalyst) furan 2,5-Dimethyl-3-(4-nitrophenyl)furan intermediate->furan Paal-Knorr Cyclization (Acid Catalyst, Heat) pyrrole_synthesis precursor This compound intermediate 4-(4-Nitrophenyl)-3-methylbut-3-en-2-one precursor->intermediate Meyer-Schuster Rearrangement pyrrole N-R-2,5-Dimethyl-3-(4-nitrophenyl)pyrrole intermediate->pyrrole Paal-Knorr Cyclization (R-NH2, Acid Catalyst) isoxazole_synthesis precursor This compound intermediate 4-(4-Nitrophenyl)-3-methylbut-3-en-2-one precursor->intermediate Meyer-Schuster oxime 4-(4-Nitrophenyl)-3-methylbut-3-en-2-one oxime intermediate->oxime Hydroxylamine isoxazole 3-Methyl-5-(4-nitrophenyl)isoxazole oxime->isoxazole Cyclization (e.g., I2, base) workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Heterocyclic Products precursor This compound intermediate 4-(4-Nitrophenyl)-3-methylbut-3-en-2-one precursor->intermediate Meyer-Schuster Rearrangement furan Furan Derivative intermediate->furan Paal-Knorr (Acid) pyrrole Pyrrole Derivative intermediate->pyrrole Paal-Knorr (Amine, Acid) isoxazole Isoxazole Derivative intermediate->isoxazole Oximation then Cyclization

Application Notes and Protocols: Derivatization of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the derivatization of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a versatile scaffold for the development of novel bioactive compounds. The presence of a tertiary propargyl alcohol, a nitroaromatic system, and a masked terminal alkyne offers multiple avenues for chemical modification to generate a diverse chemical library for biological screening. These application notes detail synthetic protocols for derivatization at these key functional groups and outline a strategic approach for subsequent biological evaluation, with a focus on anticancer applications.

Introduction

This compound is a synthetic building block that holds significant potential for medicinal chemistry and drug discovery. Its synthesis is readily achieved through a Sonogashira coupling reaction between a protected acetylene, such as 2-methyl-3-butyn-2-ol, and a 4-halonitrobenzene derivative. The structural features of this molecule, including the nitro group known for its role in bioreductive activation in hypoxic cancer cells, and the propargyl alcohol moiety present in various biologically active compounds, make it an attractive starting point for generating novel therapeutic candidates.

This document outlines protocols for the synthesis of three classes of derivatives from the parent compound:

  • Series A: Ester and Ether derivatives of the tertiary hydroxyl group.

  • Series B: Amino derivatives via reduction of the nitro group, followed by further functionalization.

  • Series C: Triazole derivatives via deprotection of the alkyne and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.

A proposed biological screening cascade is also presented to evaluate the cytotoxic and mechanistic properties of the synthesized compounds.

Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its three main functional regions. The following diagram illustrates the overall workflow for creating a diverse chemical library from this parent compound.

Derivatization_Workflow cluster_A Series A: Hydroxyl Derivatization cluster_B Series B: Nitro Group Reduction cluster_C Series C: Alkyne Derivatization Parent This compound Esterification Esterification (R-COCl, Pyridine) Parent->Esterification Etherification Etherification (R-X, NaH) Parent->Etherification Reduction Reduction (SnCl2, EtOH) Parent->Reduction Deprotection Deprotection (Base) Parent->Deprotection Ester_Product Ester Derivatives Esterification->Ester_Product Ether_Product Ether Derivatives Etherification->Ether_Product Amine_Intermediate Amino Intermediate Reduction->Amine_Intermediate Amidation Amidation (R-COCl) Amine_Intermediate->Amidation Sulfonylation Sulfonylation (R-SO2Cl) Amine_Intermediate->Sulfonylation Amide_Product Amide Derivatives Amidation->Amide_Product Sulfonamide_Product Sulfonamide Derivatives Sulfonylation->Sulfonamide_Product Terminal_Alkyne Terminal Alkyne Deprotection->Terminal_Alkyne Click_Chemistry CuAAC (R-N3, Cu(I)) Terminal_Alkyne->Click_Chemistry Triazole_Product Triazole Derivatives Click_Chemistry->Triazole_Product Biological_Screening_Workflow Start Synthesized Derivative Library Primary_Screening Primary Screening: Cytotoxicity (MTT Assay) (e.g., HeLa, MCF-7, A549 cell lines) Start->Primary_Screening Hit_Identification Hit Identification (IC50 < 10 µM) Primary_Screening->Hit_Identification Secondary_Assays Secondary Mechanistic Assays Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Potent & Selective Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Secondary_Assays->Cell_Cycle Tubulin_Polymerization Tubulin Polymerization Assay Secondary_Assays->Tubulin_Polymerization Cell_Cycle->Lead_Optimization Tubulin_Polymerization->Lead_Optimization Signaling_Pathway Compound Active Derivative Microtubules Microtubule Dynamics Compound->Microtubules Inhibition Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Application Note and Protocol: Sonogashira Coupling of 4-Iodo-1-Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental protocol for the Sonogashira coupling reaction between 4-iodo-1-nitrobenzene and a terminal alkyne, yielding a substituted nitrodiphenylacetylene derivative. This protocol outlines the necessary reagents, conditions, and purification methods, along with a summary of key quantitative data.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1][2] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The resulting aryl alkynes are significant structural motifs found in a variety of applications, including pharmaceuticals, natural products, and organic materials.[2][3] This document provides a specific protocol for the coupling of 4-iodo-1-nitrobenzene.

Experimental Protocol

This protocol is a representative procedure compiled from established methods.[3][4]

Materials:

  • 4-iodo-1-nitrobenzene

  • Phenylacetylene (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA), distilled and degassed

  • Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)), anhydrous and degassed

  • Ethyl acetate (B1210297)

  • 2 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-iodo-1-nitrobenzene (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).

    • Fit the flask with a condenser and connect it to an inert gas line.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent (e.g., 10 mL of THF or DMF) to the flask via syringe.

    • Add distilled and degassed triethylamine (3.0 mmol, 3.0 equiv.) to the reaction mixture via syringe.

    • Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C), depending on the reactivity of the substrates.[4]

    • Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 10% ethyl acetate in hexane).[3] The reaction is typically complete within 1.5 to 3 hours.[3]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Quench the reaction by adding 2 M HCl.[3]

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[5]

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

    • Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and mass spectrometry).

Quantitative Data Summary

The following table summarizes typical quantitative data for the Sonogashira coupling of 4-iodo-1-nitrobenzene with phenylacetylene.

ParameterValueNotes
Reactants
4-Iodo-1-nitrobenzene1.0 mmol (249 mg)Limiting reagent
Phenylacetylene1.2 mmol (122.4 mg, 131 µL)A slight excess is often used.
Catalysts
Pd(PPh₃)₂Cl₂0.02 mmol (14 mg)2 mol% with respect to the aryl iodide.
CuI0.01 mmol (1.9 mg)1 mol% with respect to the aryl iodide.
Base
Triethylamine (TEA)3.0 mmol (303.6 mg, 418 µL)Acts as both a base and a solvent in some cases.
Solvent
THF or DMF10 mLEnsure the solvent is anhydrous and degassed.
Reaction Conditions
TemperatureRoom Temperature to 100 °CHigher temperatures may be required for less reactive substrates.[4]
Reaction Time1.5 - 3 hoursMonitor by TLC for completion.[3]
Yield
Expected YieldHigh (typically >80%)Yields are dependent on substrate purity and reaction conditions.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup Combine 4-iodo-1-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI in a flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_reagents Add Solvent (THF/DMF), Triethylamine, and Phenylacetylene inert->add_reagents react Stir at RT or Heat (Monitor by TLC) add_reagents->react quench Quench with 2 M HCl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the Sonogashira coupling of 4-iodo-1-nitrobenzene.

sonogashira_cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-I pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡C-R² (Product) pd_complex2->product cui CuI cu_acetylide Cu-C≡CR² cui->cu_acetylide + R²C≡CH - HI cu_acetylide->cui Transmetalation aryl_halide R¹-I (4-Iodo-1-nitrobenzene) aryl_halide->pd_complex1 alkyne R²-C≡CH (Phenylacetylene) alkyne->cu_acetylide base Base (TEA) base->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Purification of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is a key intermediate in the synthesis of various organic compounds, often prepared via Sonogashira coupling. Its purification is crucial to remove catalysts, unreacted starting materials, and byproducts. This document provides detailed protocols for the purification of this compound using silica (B1680970) gel column chromatography, a widely used and effective technique for this purpose.

Chemical Properties:

  • Molecular Formula: C₁₁H₁₁NO₃[1][2]

  • Molecular Weight: 205.21 g/mol [1][2]

  • Appearance: Yellow solid[3]

  • Melting Point: 100–102 °C[3]

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound by flash column chromatography.

Table 1: Chromatographic Conditions

ParameterRecommended Value/TypeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.[4]
Mobile Phase (Eluent) Hexane (B92381)/Ethyl Acetate (B1210297)A common solvent system providing a good polarity range for elution.[3]
Hexane:Ether:Acetone (30:1:2)An alternative solvent system that has been used for similar compounds.[5]
Elution Mode Isocratic or GradientIsocratic elution is simpler, while gradient elution can improve separation for complex mixtures.[4]
Optimal Rf on TLC ~0.2 - 0.35This range typically provides the best separation in column chromatography.[4][6]

Table 2: Purification Parameters and Expected Results

ParameterValueReference/Notes
Silica Gel to Crude Product Ratio (w/w) 30:1 to 100:1Use a higher ratio for more difficult separations.[7][8]
Typical Yield 72%Reported yield after flash chromatography.[3]
Purity >95%Expected purity after a single column chromatography step.
Method of Loading Wet or Dry LoadingDry loading is recommended if the compound is poorly soluble in the eluent.[4]

Experimental Protocols

Preparation for Chromatography

a. Thin-Layer Chromatography (TLC) for Solvent System Optimization: Before performing column chromatography, it is essential to determine the optimal eluent composition using TLC.

  • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the crude mixture onto the baseline of the TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.35 for the desired compound and good separation from impurities.[4][6]

b. Column Preparation (Wet Packing Method):

  • Select a glass column of an appropriate size based on the amount of crude product to be purified. A general guideline is a silica gel to crude product ratio of 30:1 to 100:1 by weight.[7][8]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Continuously run the eluent through the column until the silica bed is stable and equilibrated. Do not let the solvent level drop below the top of the sand.

Sample Loading

a. Wet Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette, taking care not to disturb the surface.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb onto the silica gel. Repeat this step 2-3 times.

b. Dry Loading:

This method is preferred if the crude product has poor solubility in the eluent.

  • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[4]

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Carefully fill the column with the eluent.

  • Apply gentle positive pressure using compressed air or a pump to achieve a steady flow rate.

  • Collect the eluting solvent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the separation.

  • Monitor the composition of the collected fractions by TLC.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Diagram 1: Workflow for Purification by Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Optimization of Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Dissolve Dissolve Crude Product Pack->Dissolve Load Load Sample onto Column Dissolve->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Diagram 2: Decision Logic for Sample Loading Method

G Start Crude Product Solubility_Check Good solubility in eluent? Start->Solubility_Check Wet_Load Wet Loading Solubility_Check->Wet_Load Yes Dry_Load Dry Loading Solubility_Check->Dry_Load No To_Column Proceed to Elution Wet_Load->To_Column Dry_Load->To_Column

Caption: Decision process for choosing the sample loading method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Sonogashira coupling to synthesize 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Sonogashira coupling of this compound?

Low yields in this specific Sonogashira coupling can stem from several factors. The most common issues include inefficient catalyst activity, side reactions, and suboptimal reaction conditions. The electron-withdrawing nitro group on the aryl halide can influence the reaction, and the propargylic alcohol moiety of the alkyne can also present challenges.[1][2][3]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Alkyne homocoupling is a frequent side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[2][4] To minimize this:

  • Ensure rigorous anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][2] Several freeze-pump-thaw cycles are recommended for solvent degassing.[3]

  • Consider copper-free conditions: While copper(I) salts are common co-catalysts, performing the reaction without copper can eliminate Glaser coupling.[2][5] This may require a more active palladium catalyst system and potentially higher temperatures or longer reaction times.[2]

  • Controlled addition of the alkyne: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby reducing the rate of homocoupling.[2]

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates out of the solution, leading to a loss of catalytic activity.[1][2] To prevent this:

  • Ligand Choice: Use appropriate phosphine (B1218219) ligands to stabilize the palladium catalyst. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands can be beneficial.[1]

  • Solvent Effects: Certain solvents, like THF, can sometimes promote the formation of palladium black.[1][6] Consider switching to a different solvent system.

  • Purity of Reagents: Ensure all reagents and solvents are of high purity and free from contaminants that could poison the catalyst.[3]

Q4: Can the nitro group on the 4-iodo-nitrobenzene substrate interfere with the reaction?

The electron-withdrawing nitro group generally promotes the oxidative addition step of the catalytic cycle, which is often rate-determining, and can lead to higher reactivity compared to electron-rich aryl halides. However, it can also participate in side reactions under certain conditions. While a denitrative Sonogashira-type cross-coupling has been reported, it typically requires specific catalytic systems.[7] Under standard Sonogashira conditions, the primary challenge is not typically interference from the nitro group itself but rather optimizing the overall reaction conditions to accommodate its electronic effect.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound via Sonogashira coupling.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium catalyst and copper(I) iodide. Ensure Pd(II) precatalysts are effectively reduced in situ.[3]
Poor Reagent Quality Use high-purity, dry, and degassed solvents and reagents. Amines, in particular, can oxidize and should be freshly distilled.[3]
Suboptimal Temperature The reaction may require heating. Gradually increase the temperature, but be mindful of potential substrate or product degradation at excessive temperatures.[2][8]
Incorrect Base The choice of base is crucial. While amine bases like triethylamine (B128534) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ might be more effective.[2]
Inappropriate Solvent The polarity of the solvent can significantly impact the reaction. Consider switching from less polar solvents like THF to more polar apathetic solvents like DMF or DMSO.[2][9]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Alkyne Homocoupling Implement strategies to minimize Glaser coupling as outlined in the FAQs (rigorous degassing, consider copper-free conditions, slow alkyne addition).[2][4]
Catalyst Decomposition Address the formation of palladium black as described in the FAQs (ligand selection, solvent choice, reagent purity).[1][2]

Experimental Protocols

Standard Sonogashira Coupling Protocol

This protocol is a general starting point and may require optimization.

  • Preparation: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and copper(I) iodide (0.5-2.5 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-iodonitrobenzene (1.0 equivalent) and a suitable solvent (e.g., THF or DMF, degassed).

  • Base and Alkyne Addition: Add the base (e.g., triethylamine, 2-3 equivalents) followed by 2-Methyl-3-butyn-2-ol (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Sonogashira Coupling Yield
ParameterVariationEffect on YieldNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Choice of catalyst and ligand is critical. Bulky, electron-rich ligands can improve yields for challenging substrates.[2]Catalyst loading typically ranges from 0.1 to 5 mol%.
Copper Co-catalyst CuIGenerally beneficial for enhancing reaction rates and product selectivity.[10]Can promote alkyne homocoupling.[2]
Base Et₃N, DIPEA, DBU, Cs₂CO₃, K₃PO₄The base is crucial for alkyne deprotonation. Inorganic bases may be more effective for less reactive substrates.[2]Amine bases can also act as solvents.
Solvent THF, Toluene, DMF, DMSO, AcetonitrileSolvent polarity affects reaction rate and yield. Polar aprotic solvents often perform better for less reactive halides.[2][9]THF can sometimes promote palladium black formation.[1]
Temperature Room Temp. to 100 °CHigher temperatures are often needed for less reactive halides (e.g., bromides, chlorides).[2][8]Excessive heat can lead to degradation.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Dryness, Degassed) start->check_reagents check_catalyst Verify Catalyst Activity (Fresh Catalyst, Proper Pre-catalyst) start->check_catalyst optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions check_catalyst->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp No change_solvent Change Solvent optimize_conditions->change_solvent No change_base Change Base optimize_conditions->change_base No change_ligand Change Ligand optimize_conditions->change_ligand No side_reactions Significant Side Reactions? increase_temp->side_reactions change_solvent->side_reactions change_base->side_reactions change_ligand->side_reactions homocoupling Address Homocoupling (Degas, Copper-free) side_reactions->homocoupling Yes pd_black Address Pd Black Formation (Ligand, Solvent) side_reactions->pd_black Yes success Successful Optimization side_reactions->success No homocoupling->success pd_black->success

Caption: Troubleshooting workflow for low yields.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex trans-Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Cu-C≡C-R alkyne_complex trans-Ar-Pd(II)(C≡CR)L₂ transmetalation->alkyne_complex isomerization cis/trans Isomerization alkyne_complex->isomerization cis_complex cis-Ar-Pd(II)(C≡CR)L₂ isomerization->cis_complex reductive_elimination Reductive Elimination cis_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_cycle Copper Cycle CuX + R-C≡C-H → Cu-C≡C-R + HX cu_cycle:f1->transmetalation Transfers Acetylide

Caption: Sonogashira coupling catalytic cycle.

References

Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne, 2-methyl-3-butyn-2-ol (B105114), with an aryl halide, typically 1-halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-iodo-4-nitrobenzene), in the presence of a palladium catalyst and, in many traditional protocols, a copper(I) co-catalyst.

Q2: What are the typical reagents and catalysts used in this synthesis?

A2: A typical Sonogashira reaction for this synthesis involves:

  • Aryl Halide: 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene.

  • Alkyne: 2-methyl-3-butyn-2-ol.

  • Palladium Catalyst: A palladium(0) source is required. Often, a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂) is used, which is reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst (optional but common): Copper(I) iodide (CuI) is frequently used to facilitate the reaction, though copper-free protocols are also employed to minimize certain side reactions.

  • Base: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) is essential to neutralize the hydrogen halide byproduct formed during the reaction.

  • Ligand: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like X-Phos, are used to stabilize the palladium catalyst.

  • Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or the amine base itself are commonly used.

Q3: What is the primary byproduct I should be aware of during the synthesis?

A3: The most common and often significant byproduct in the Sonogashira coupling is the homocoupling product of the terminal alkyne, which in this case is 2,7-dimethyl-2,7-octanediol-3,5-diyne, formed via a Glaser coupling reaction. This side reaction is particularly promoted by the presence of oxygen and the copper(I) co-catalyst.

Q4: How can I minimize the formation of the homocoupling byproduct?

A4: To minimize the formation of the diyne byproduct, consider the following strategies:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using standard Schlenk line techniques and purging all reagents and the reaction vessel with an inert gas like argon or nitrogen.

  • Utilize Copper-Free Protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent Glaser coupling.[1] These methods often require careful selection of ligands and bases.

  • Optimize the Base: The choice and amount of the amine base can be crucial. Secondary amines like piperidine (B6355638) or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine in suppressing homocoupling.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands on the palladium catalyst can favor the desired cross-coupling pathway over homocoupling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst- Ensure the palladium catalyst is active. If using a Pd(II) precursor, ensure conditions are suitable for its in-situ reduction. - Use fresh, high-quality catalyst and ligands.
2. Poor Quality Reagents- Use freshly distilled and degassed solvents and amine bases. - Ensure the aryl halide and alkyne are pure.
3. Insufficiently Inert Atmosphere- Improve degassing procedures for solvents and reagents. - Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.
4. Incorrect Reaction Temperature- While many Sonogashira reactions proceed at room temperature, some aryl bromides may require gentle heating (e.g., 40-60 °C). - Avoid excessively high temperatures, which can lead to catalyst decomposition.
Significant Formation of Homocoupling Byproduct (Diyne) 1. Presence of Oxygen- Rigorously deoxygenate all solvents and reagents. - Maintain a strict inert atmosphere during the entire experimental setup and reaction.
2. High Copper(I) Catalyst Concentration- Reduce the amount of copper(I) iodide used. - Consider switching to a copper-free Sonogashira protocol.
3. Inappropriate Base- Experiment with different amine bases. Secondary amines are often reported to reduce homocoupling.
Formation of Multiple Unidentified Byproducts 1. Catalyst Decomposition- Ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst. - Lower the reaction temperature.
2. Incorrect Stoichiometry- Carefully check the molar ratios of the aryl halide, alkyne, catalyst, and base.
Reaction Stalls Before Completion 1. Catalyst Deactivation- Add a fresh portion of the palladium catalyst.
2. Insufficient Base- Add an additional equivalent of the amine base.

Quantitative Data on Byproduct Formation

While yields can vary significantly based on the specific reaction conditions, the following table provides an estimate of byproduct formation in a copper-free Sonogashira synthesis of similar aryl-alkynols.

Product/Byproduct Chemical Name Typical Yield Range (%) Notes
Desired Product This compound70 - 90%Yield is highly dependent on reaction optimization. A reported yield for this specific compound is 72%.[2]
Homocoupling Byproduct 2,7-Dimethyl-2,7-octanediol-3,5-diyne< 5%Can be significantly higher in the presence of oxygen or with non-optimized copper-catalyzed conditions.
Diarylacetylene Byproduct 1,2-bis(4-nitrophenyl)acetylene2 - 5%Observed in some copper-free protocols, particularly with electron-withdrawing groups on the aryl bromide.[1]

Experimental Protocols

Copper-Free Sonogashira Synthesis of this compound

This protocol is adapted from a general method for the synthesis of aryl-2-methyl-3-butyn-2-ols.[1][3][4][5]

Reagents:

  • 1-Bromo-4-nitrobenzene

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-p-tolylphosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (3 mol %) and P(p-tol)₃ (6 mol %).

  • Add anhydrous, degassed THF.

  • To this mixture, add 1-bromo-4-nitrobenzene (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), and DBU (3.0 mmol).

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to yield this compound as a yellow solid. A yield of 72% has been reported for this compound under similar conditions.[2]

Visualizations

Sonogashira Reaction and Competing Glaser Coupling

Sonogashira_Glaser cluster_sonogashira Sonogashira Coupling (Desired Pathway) cluster_glaser Glaser Coupling (Side Reaction) ArylHalide 1-Halo-4-nitrobenzene Pd_Catalyst Pd(0) Catalyst ArylHalide->Pd_Catalyst Oxidative Addition Alkyne 2-Methyl-3-butyn-2-ol Alkyne->Pd_Catalyst Coordination & Deprotonation Alkyne2 2-Methyl-3-butyn-2-ol Product This compound Pd_Catalyst->Product Reductive Elimination Base Base (e.g., DBU) Cu_Catalyst Cu(I) Catalyst (if present) Alkyne2->Cu_Catalyst Oxygen O₂ (promoter) Diyne Homocoupled Diyne Byproduct Cu_Catalyst->Diyne Oxidative Coupling

Caption: Desired Sonogashira coupling versus the competing Glaser homocoupling side reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Product Yield? Check_Byproducts Major Byproduct Observed? Start->Check_Byproducts Yes No_Reaction Mainly Starting Material Start->No_Reaction No Homocoupling Homocoupling Diyne Check_Byproducts->Homocoupling Yes, Diyne Other_Byproducts Multiple Unidentified Spots Check_Byproducts->Other_Byproducts Yes, Multiple Action_Homocoupling Implement Strategies: - Inert Atmosphere - Copper-Free Protocol - Optimize Base Homocoupling->Action_Homocoupling Action_Other Troubleshoot: - Catalyst Decomposition - Stoichiometry - Temperature Other_Byproducts->Action_Other Action_No_Reaction Verify: - Catalyst Activity - Reagent Purity - Reaction Conditions No_Reaction->Action_No_Reaction

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

How to prevent homocoupling of 2-methyl-3-butyn-2-ol in Sonogashira reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira reactions. This guide focuses on a common challenge encountered by researchers: preventing the homocoupling of terminal alkynes, specifically 2-methyl-3-butyn-2-ol (B105114).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser or Hay coupling, is a frequent and undesirable side reaction in Sonogashira couplings.[1][2] It involves the dimerization of two terminal alkyne molecules (in this case, 2-methyl-3-butyn-2-ol) to form a symmetrical 1,3-diyne. This side reaction consumes the alkyne, thereby reducing the yield of the intended cross-coupled product and complicating the purification process.[1][3]

Q2: What are the primary causes of homocoupling of 2-methyl-3-butyn-2-ol?

A2: The two main culprits that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][4] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser homocoupling pathway.[1][5] While the copper(I) catalyst is added to increase the rate of the desired Sonogashira reaction, it also unfortunately catalyzes this unwanted dimerization.[1][4]

Q3: How can I strategically prevent or minimize homocoupling?

A3: Several strategies can be effectively employed:

  • Implement Copper-Free Conditions: The most direct method is to use a copper-free Sonogashira protocol.[1][4][6] This eliminates the primary catalyst for the Glaser coupling side reaction. These systems often require careful selection of palladium catalysts, ligands, and bases to be efficient.[6][7][8][9]

  • Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen from the reaction. This can be achieved by using Schlenk line techniques or a glovebox, and by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them).[1][2][6]

  • Slow Addition of the Alkyne: Adding the 2-methyl-3-butyn-2-ol slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]

  • Optimize Reaction Parameters: The choice of palladium source, ligand, base, and solvent can significantly influence the balance between cross-coupling and homocoupling.[1]

Q4: How do the base and solvent choices impact homocoupling?

A4: The base and solvent system is critical. The base neutralizes the hydrogen halide byproduct formed during the reaction.[4] Some studies suggest that secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can be more effective at minimizing homocoupling than tertiary amines such as triethylamine.[6] For copper-free reactions involving 2-methyl-3-butyn-2-ol, a combination of DBU as the base and THF as the solvent has been reported to be highly effective.[7][8][9] The solvent must be capable of dissolving the diverse range of organic and inorganic components in the reaction.[10]

Q5: Are there specific ligands recommended to suppress homocoupling?

A5: Yes, the choice of phosphine (B1218219) ligand on the palladium catalyst is crucial. Bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.[1][5] For copper-free systems with less reactive aryl bromides, ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂, have proven effective for coupling with 2-methyl-3-butyn-2-ol.[7][9]

Troubleshooting Guide

This guide addresses common issues encountered when trying to prevent the homocoupling of 2-methyl-3-butyn-2-ol.

Problem Probable Cause(s) Recommended Solution(s)
High yield of homocoupled diyne byproduct. 1. Presence of oxygen.[1][2] 2. Copper(I) catalyst promoting Glaser coupling.[3][4] 3. High concentration of the alkyne.1. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas (Argon or Nitrogen).[2][6] 2. Reduce the amount of CuI or switch to a copper-free protocol.[4][6] 3. Add the 2-methyl-3-butyn-2-ol to the reaction mixture slowly via a syringe pump.[1]
Low or no yield of the desired cross-coupled product. 1. Inactive palladium catalyst. 2. Insufficiently reactive aryl halide (e.g., chloride or bromide).[6] 3. Reaction temperature is too low.1. Use a fresh source of palladium catalyst or a more air-stable precatalyst.[6] 2. For aryl bromides or chlorides, use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.[6][7] 3. Gradually increase the reaction temperature; heating is often necessary for less reactive halides.[6]
Both starting materials and homocoupling product are present. 1. The rate of homocoupling is competitive with a slow cross-coupling reaction. 2. Catalyst decomposition.1. Optimize the ligand and base to accelerate the cross-coupling cycle.[1] Consider a copper-free system.[7][8][9] 2. Ensure strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst.[6]
Visualizing the Competing Reaction Pathways

The diagram below illustrates the main Sonogashira catalytic cycle and the competing Glaser homocoupling pathway that consumes the terminal alkyne.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling Cycle cluster_glaser Glaser-Hay Homocoupling (Side Reaction) Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation (from Cu-C≡CR) Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidative Dimerization (O₂, Cu(I)) ArX Aryl Halide (Ar-X) ArX->Pd0 Alkyne_Input 2-Methyl-3-butyn-2-ol (R-C≡C-H) Alkyne_Input->Alkyne Alkyne_Input->Cu_Acetylide Consumed in side reaction

Caption: The Sonogashira cycle versus the competing Glaser homocoupling pathway.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-methyl-3-butyn-2-ol [7][9]

This protocol is optimized to eliminate the copper co-catalyst, thereby preventing the primary homocoupling pathway.

Reagent Preparation:

  • Ensure all solvents (e.g., THF) are anhydrous and thoroughly degassed prior to use.

  • The aryl bromide, 2-methyl-3-butyn-2-ol, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(p-tol)₃, 0.04 mmol, 4 mol%).

  • Add anhydrous, degassed THF (5 mL).

  • Add the base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol, 2.0 equiv).

Reaction Execution:

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Copper-Catalyzed Sonogashira with Slow Alkyne Addition

This protocol uses a copper co-catalyst but minimizes homocoupling by controlling the alkyne concentration and maintaining a strictly inert atmosphere.

Reagent Preparation:

  • All solvents (e.g., Triethylamine/THF mixture) must be rigorously degassed.

  • All solid reagents should be dried in a vacuum oven.

Reaction Setup (using Schlenk Technique):

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with high-purity argon three times.

  • Add the degassed solvent (e.g., 5 mL THF) and the degassed amine base (e.g., 3.0 mmol triethylamine).

Reaction Execution:

  • Stir the mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Prepare a solution of 2-methyl-3-butyn-2-ol (1.1 mmol, 1.1 equiv) in a small amount of degassed THF.

  • Add the alkyne solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Maintain a positive pressure of argon throughout the reaction and monitor its progress.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting Workflow

If you are experiencing issues with homocoupling, follow this logical troubleshooting guide to diagnose and resolve the problem.

Troubleshooting_Workflow Start Start: High Homocoupling Observed Check_Inert Is the reaction run under a strictly inert atmosphere? Start->Check_Inert Improve_Inert Action: Rigorously degas all solvents and reagents. Use Schlenk line or glovebox. Check_Inert->Improve_Inert No Check_Copper Is a copper co-catalyst being used? Check_Inert->Check_Copper Yes Improve_Inert->Check_Copper Copper_Free Action: Switch to a copper-free protocol. Check_Copper->Copper_Free Yes Check_Concentration Is the alkyne added all at once? Check_Copper->Check_Concentration No Copper_Free->Check_Concentration Slow_Addition Action: Add the alkyne slowly over several hours using a syringe pump. Check_Concentration->Slow_Addition Yes Optimize_System Have alternative ligands, bases, or solvents been explored? Check_Concentration->Optimize_System No Slow_Addition->Optimize_System Screen_Conditions Action: Screen bulky, electron-rich ligands (e.g., SPhos) and different bases (e.g., DBU, piperidine). Optimize_System->Screen_Conditions No End Problem Solved Optimize_System->End Yes Screen_Conditions->End

Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.

Summary of Reaction Parameter Effects

The following table summarizes the general effect of various parameters on minimizing the homocoupling of 2-methyl-3-butyn-2-ol.

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen promotes the oxidative Glaser homocoupling pathway.[1][6]
Copper Catalyst Copper-free conditionsEliminates the primary catalyst responsible for Glaser homocoupling.[2][4]
Palladium Ligand Bulky, electron-rich phosphines (e.g., SPhos, P(p-tol)₃)Accelerates the desired C-C bond formation, outcompeting the side reaction.[1][5][6]
Base Strong, non-nucleophilic bases (e.g., DBU) or secondary amines (e.g., piperidine)Can favor the cross-coupling pathway over homocoupling.[6][7][8][9]
Solvent Anhydrous, degassed polar aprotic (e.g., THF, DMF)Proper solvent choice is crucial for solubility and reaction kinetics.[7][10]
Alkyne Addition Slow, controlled addition (syringe pump)Keeps the instantaneous alkyne concentration low, disfavoring dimerization.[1]

References

Troubleshooting guide for Sonogashira coupling with electron-deficient aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for Sonogashira coupling reactions involving electron-deficient aryl halides, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with an electron-deficient aryl halide is not proceeding. What are the initial checks I should perform?

A1: When a Sonogashira reaction fails, begin by verifying the integrity of your reagents and reaction setup. Ensure that the palladium catalyst and copper(I) co-catalyst are not degraded; Pd(0) complexes can be sensitive to air and moisture, and Cu(I) salts can oxidize.[1] Your solvents and amine base must be anhydrous and thoroughly degassed to eliminate oxygen, which can cause catalyst decomposition and promote undesirable side reactions.[1] Finally, confirm the purity of your aryl halide and terminal alkyne, as impurities can act as catalyst poisons.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser-Hay coupling is a common side reaction, especially when a copper co-catalyst is used in the presence of oxygen.[1] To mitigate this, conduct the reaction under a strictly inert atmosphere, such as nitrogen or argon. Reducing the concentration of the copper(I) iodide to the minimum effective amount or slowly adding the alkyne to the reaction mixture can also be beneficial.[1] If homocoupling persists, consider switching to a copper-free Sonogashira protocol.[1][2]

Q3: My reaction mixture turns black upon adding the reagents. What does this signify?

A3: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst.[1] This renders the catalyst inactive. The primary causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][3]

Q4: Are electron-deficient aryl halides more or less reactive than electron-rich ones in Sonogashira couplings?

A4: Generally, electron-deficient aryl halides are more reactive in Sonogashira couplings.[4][5][6] The presence of electron-withdrawing groups on the aryl halide facilitates the rate-determining oxidative addition step of the palladium catalyst to the aryl-halide bond.[4]

Troubleshooting Guide

Problem 1: Low to no conversion of the electron-deficient aryl halide.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) salt. Ensure proper storage and handling to prevent degradation.
Insufficiently Degassed System Thoroughly degas all solvents and the amine base by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Solvent or Base The choice of solvent and base can significantly impact the reaction outcome. For electron-deficient aryl halides, polar aprotic solvents like DMF or DMSO can be effective.[7] A variety of organic and inorganic bases can be used, with common choices being triethylamine, diisopropylamine, or potassium carbonate. The optimal combination should be determined empirically for your specific substrate.
Low Reaction Temperature While electron-deficient aryl halides are generally more reactive, some substrates may still require elevated temperatures to proceed efficiently, especially with less reactive halides like chlorides.[8][9] Microwave irradiation can also be an effective method to accelerate the reaction.[8]

Problem 2: Formation of significant side products.

Potential Cause Suggested Solution
Glaser Homocoupling As mentioned in the FAQs, ensure a strictly anaerobic environment and consider reducing the copper catalyst loading or using a copper-free protocol.[1][2]
Hydrolysis of Aryl Halide or Alkyne Ensure all reagents and solvents are anhydrous. Water can lead to unwanted side reactions and catalyst deactivation.
Dehalogenation of the Aryl Halide This can occur at elevated temperatures or with certain catalyst/ligand combinations. Try lowering the reaction temperature or screening different phosphine (B1218219) ligands.

Quantitative Data Summary

The following tables provide a summary of representative yields for Sonogashira couplings with various electron-deficient aryl halides under different conditions.

Table 1: Comparison of Yields for Electron-Deficient vs. Electron-Rich Aryl Bromides

Aryl BromideAlkyneCatalyst SystemSolventBaseYield (%)
4-NitroiodobenzenePhenylacetyleneDiatomite-Pd(II) salophenEt3NEt3N98
4-IodotoluenePhenylacetyleneDiatomite-Pd(II) salophenEt3NEt3N92
4-BromobenzonitrilePhenylacetylenePd nanoparticles on Al(OH)3DMSONaOAc95
4-BromoanisolePhenylacetylenePd nanoparticles on Al(OH)3DMSONaOAc91

Data synthesized from multiple sources for comparative illustration.[6][7]

Table 2: Influence of Halide on Reaction Yield with 4-Nitro-substituted Phenyl Halides

Aryl HalideAlkyneCatalyst SystemSolventBaseYield (%)
4-NitroiodobenzenePhenylacetylenePd(PPh3)2Cl2/CuITHFEt3N>95
4-NitrobromobenzenePhenylacetylenePd(PPh3)2Cl2/CuITHFEt3N~90
4-NitrochlorobenzenePhenylacetylenePd(OAc)2/XPhosTolueneK3PO4~85

Yields are approximate and collated from typical literature values for illustrative purposes.

Key Experimental Protocols

General Procedure for a Copper-Cocatalyzed Sonogashira Coupling:

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, 5 mL per 0.8 mmol of halide) at room temperature are sequentially added the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), copper(I) iodide (0.025 eq), an amine base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[10] The reaction mixture is stirred under an inert atmosphere until completion (monitored by TLC or GC-MS). Upon completion, the reaction is diluted with an organic solvent (e.g., diethyl ether), filtered through a pad of celite, and washed sequentially with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The crude product is purified by flash column chromatography.[10]

General Procedure for a Copper-Free Sonogashira Coupling:

In a glovebox or under a positive pressure of inert gas, the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(OAc)2, 0.02 eq), and a suitable ligand (e.g., a bulky phosphine ligand, 0.04 eq) are dissolved in an anhydrous, degassed solvent (e.g., toluene). The base (e.g., Cs2CO3, 2.0 eq) and the terminal alkyne (1.2 eq) are then added. The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Visualizing Workflows and Concepts

Sonogashira_Troubleshooting_Workflow start Reaction Failure: Low or No Product check_reagents 1. Check Reagent Quality - Catalyst activity - Solvent/base purity & dryness - Substrate purity start->check_reagents check_setup 2. Verify Reaction Setup - Inert atmosphere (degassing) - Correct temperature check_reagents->check_setup side_products Analyze for Side Products check_setup->side_products no_reaction No Reaction Observed side_products->no_reaction No starting material consumed homocoupling Glaser Homocoupling Observed side_products->homocoupling Diyne detected decomposition Catalyst Decomposition (Pd Black) side_products->decomposition Black precipitate optimize_conditions 3. Optimize Conditions no_reaction->optimize_conditions copper_free Switch to Copper-Free Protocol homocoupling->copper_free decomposition->check_setup change_catalyst Change Catalyst/Ligand optimize_conditions->change_catalyst change_solvent_base Screen Solvents/Bases optimize_conditions->change_solvent_base adjust_temp Adjust Temperature optimize_conditions->adjust_temp success Successful Reaction change_catalyst->success change_solvent_base->success adjust_temp->success copper_free->success

Caption: A workflow diagram for troubleshooting common Sonogashira coupling failures.

Catalytic_Cycle_Relationships cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex Ar-Pd(II)(C≡CR)L_n pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Provides Alkynyl Group alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base, CuX) electron_deficient Electron-Deficient Aryl Halide electron_deficient->pd0 Facilitates Oxidative Addition

Caption: Relationship between the Pd and Cu cycles in Sonogashira coupling.

References

Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol via Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: When a Sonogashira reaction fails, it is crucial to systematically evaluate the core components of the reaction. Key areas to troubleshoot include the integrity of the catalyst and co-catalyst, the quality of reagents and solvents, and the reaction atmosphere. Ensure that the palladium catalyst and copper(I) co-catalyst have not degraded due to exposure to air or moisture.[1] The solvents and amine base must be anhydrous and thoroughly degassed to eliminate oxygen, which can lead to catalyst decomposition.[1] Finally, the purity of the starting materials, 4-iodo-1-nitrobenzene and 2-methyl-3-butyn-2-ol (B105114), is critical, as impurities can act as potent catalyst poisons.[1]

Q2: I am observing a significant amount of a side-product that I suspect is from the homocoupling of 2-methyl-3-butyn-2-ol. How can this be minimized?

A2: The formation of a homocoupled alkyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1] To mitigate this, it is imperative to maintain a strictly inert atmosphere using nitrogen or argon gas.[1] Reducing the concentration of the copper(I) iodide to the minimum effective amount can also diminish the rate of this side reaction. In persistent cases, a slow addition of the alkyne to the reaction mixture may be beneficial. If homocoupling remains a significant issue, consider switching to a copper-free Sonogashira protocol.[1]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this signify?

A3: The appearance of a black precipitate, commonly known as palladium black, is a clear indication of palladium catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution, rendering it catalytically inactive. The primary causes for this include the presence of oxygen in the reaction vessel, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]

Q4: Can impurities in the 4-iodo-1-nitrobenzene starting material affect the reaction?

A4: Yes, impurities in 4-iodo-1-nitrobenzene can be detrimental. This starting material is often synthesized from 4-nitroaniline (B120555) via a diazotization reaction.[2] If this reaction is not carefully controlled, side-products can form, such as colored impurities from the diazonium salt reacting with itself.[1] Residual diazonium salts or other by-products can potentially poison the palladium catalyst. It is advisable to use highly purified 4-iodo-1-nitrobenzene to ensure consistent and high-yielding reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) active species may not be forming or is deactivating. Ensure the palladium pre-catalyst is of high quality. Consider using a pre-catalyst that is more readily reduced or a direct Pd(0) source.
Catalyst Poisoning Impurities in starting materials or solvents can poison the catalyst. Purify starting materials (4-iodo-1-nitrobenzene and 2-methyl-3-butyn-2-ol). Ensure solvents are anhydrous and degassed.
Poor Reagent Quality Ensure the purity of all reagents. Use fresh, high-purity starting materials.
Suboptimal Reaction Conditions The reaction temperature may be too low for less reactive aryl halides. Consider increasing the temperature. Optimize the base and solvent system.[3]
Oxygen Contamination Oxygen can lead to catalyst decomposition and promote alkyne homocoupling.[1] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
Problem 2: Formation of By-products
By-product Potential Cause Mitigation Strategy
Alkyne Homocoupling (Glaser Product) Presence of oxygen and copper(I) co-catalyst.[1]Maintain a strictly inert atmosphere. Reduce the amount of copper(I) iodide. Consider a copper-free protocol.[1]
Decomposition of Starting Material The nitro group on the aryl halide can sometimes participate in side reactions, especially at elevated temperatures.Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This protocol is based on established procedures for Sonogashira couplings.[4]

Materials:

  • 4-iodo-1-nitrobenzene

  • 2-methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Toluene (B28343), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-1-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous and degassed toluene and triethylamine.

  • Add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Relationships

To aid in understanding the experimental process and potential issues, the following diagrams are provided.

experimental_workflow reagents 1. Add Reagents (4-iodo-1-nitrobenzene, PdCl₂(PPh₃)₂, CuI) inert_atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atmosphere solvents_base 3. Add Solvents & Base (Toluene, Et₃N) inert_atmosphere->solvents_base alkyne 4. Add Alkyne (2-methyl-3-butyn-2-ol) solvents_base->alkyne reaction 5. Heat and Monitor (TLC) alkyne->reaction workup 6. Workup (Quench, Extract, Dry) reaction->workup purification 7. Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Sonogashira coupling.

troubleshooting_logic start Low or No Yield catalyst Check Catalyst Integrity (Age, Storage) start->catalyst reagents Verify Reagent Purity (Starting Materials, Solvents) catalyst->reagents Yes inactive_catalyst Inactive Catalyst catalyst->inactive_catalyst No atmosphere Ensure Inert Atmosphere (Degassing, Ar/N₂) reagents->atmosphere Yes poisoned_catalyst Catalyst Poisoning reagents->poisoned_catalyst No conditions Optimize Conditions (Temperature, Base) atmosphere->conditions Yes side_reactions Side Reactions (e.g., Homocoupling) atmosphere->side_reactions No suboptimal_conditions Suboptimal Conditions conditions->suboptimal_conditions No

References

Removal of copper and palladium catalysts from 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalyst Removal

Topic: Removal of Copper and Palladium Catalysts from 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound, a common product of Sonogashira cross-coupling reactions.[1] Efficient removal of residual palladium and copper catalysts is critical for ensuring the purity, safety, and reliability of subsequent applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium and copper catalysts from my product?

A1: Residual transition metals, even at trace levels, are often toxic and can interfere with downstream biological assays or subsequent synthetic steps. For pharmaceutical applications, regulatory agencies impose strict limits on metal impurities. Therefore, effective removal is essential for the integrity and safety of the final compound.

Q2: What are the most common methods for removing palladium and copper catalysts?

A2: The primary methods for catalyst removal include:

  • Adsorption: Using materials like activated carbon or filtration through pads of Celite or silica (B1680970) gel.[2][3]

  • Metal Scavengers: Employing solid-supported reagents with functional groups that chelate and bind to the metal catalysts, allowing for their removal by simple filtration.[4][5][6]

  • Column Chromatography: A standard purification technique that separates the desired compound from catalyst residues based on polarity.[2][7]

  • Recrystallization: Purifying the product by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution.[8]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are materials, often silica-based or polymer-supported, that are functionalized with ligands that have a high affinity for specific metals.[6] When added to the reaction mixture, these ligands chelate the residual metal catalysts. Because the scavengers are solid-supported, they can be easily filtered off, providing a clean product solution.[5] Common functional groups on scavengers include thiols, thioureas, amines, and dimercaptotriazine (DMT).[4][9]

Troubleshooting Guide

Q1: I performed a filtration through a Celite pad, but my product is still contaminated with palladium. What went wrong?

A1: While filtration through Celite can remove some insoluble metal species, it is often insufficient for removing finely dispersed or soluble catalyst complexes.[2] You may need to employ a more robust method.

  • Solution: Consider using a dedicated metal scavenger. Thiol- or thiourea-based scavengers are particularly effective for palladium.[3][9] Alternatively, treatment with activated carbon followed by filtration can be more effective than Celite alone.[3]

Q2: I'm observing significant product loss after using activated carbon for purification. How can I prevent this?

A2: Activated carbon has a high surface area and can non-specifically adsorb your desired product along with the metal catalyst, leading to reduced yields.[3]

  • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a small-scale trial (e.g., 5 wt% relative to your crude product) and assess both catalyst removal and product recovery before scaling up.[3]

  • Solution 2: Solvent Selection: The choice of solvent can affect the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while still effectively removing the catalyst.[3]

Q3: My chosen metal scavenger is not effectively removing the copper catalyst. What should I do?

A3: The effectiveness of a scavenger depends on the specific copper species in your reaction and the reaction conditions.

  • Solution 1: Screen Different Scavengers: Not all scavengers are equally effective for all metals. For copper, scavengers with functional groups like cysteine, triamine, or imidazole (B134444) can be very effective.[4][9] A screening of different scavengers is often the best approach to find the optimal one for your system.[9]

  • Solution 2: Adjust Scavenging Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and time. Increasing the scavenging time or temperature may improve performance.[3]

Q4: Recrystallization is not reducing the palladium content to the desired level. What are my options?

A4: If the catalyst or its byproducts co-crystallize with your product, recrystallization alone will be ineffective.

  • Solution: Combine methods. First, treat the crude product solution with a metal scavenger or activated carbon to remove the bulk of the catalyst. Then, perform the recrystallization on the pre-purified material. This two-step approach is often more effective than either method alone.

Quantitative Data on Catalyst Removal

The efficiency of different metal scavengers can vary significantly. The table below summarizes the performance of several common scavengers for copper and palladium removal based on case studies.

Scavenger TypeFunctional GroupTarget Metal(s)Typical EfficiencyReference
SiliaMetS® ThioureaThioureaBest for: Pd, Ru. Good for: Ag, Cu, Fe, Os, Rh, Sc, SnIn a case study, it was the most effective for copper removal among those screened.[9]
SiliaMetS® DMTDimercaptotriazineBest for: Ag, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se, U. Good for: Cd, Co, Cu, Fe, Sc, ZnA versatile scavenger for a wide range of metals.[4]
SiliaMetS® CysteineCysteinePd, Sn, Ru, Pt, Cu, Rh, Cd, ScA versatile scavenger effective under a wide range of conditions.[4]
Biotage® MP-TMTDimercaptotriazinePdReduced Pd levels from ~500-800 ppm to under 10 ppm.[5]
Activated Carbon-PdCan reduce Pd levels significantly, but may require optimization to avoid product loss.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal using Metal Scavengers

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane, or THF).

  • Scavenger Addition: Add the selected metal scavenger (typically 3-5 equivalents relative to the initial catalyst loading) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature for 4-16 hours. In some cases, gentle heating may improve efficiency.[3]

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Catalyst Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon (start with 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture at room temperature for 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. Wash the Celite pad thoroughly with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

Workflow and Logic Diagrams

G cluster_start Start: Crude Product cluster_methods Purification Methods cluster_process Process cluster_end End: Purified Product Crude Crude this compound (Contains Pd/Cu catalysts) Scavenger Metal Scavenger Treatment Crude->Scavenger Option 1 Carbon Activated Carbon Treatment Crude->Carbon Option 2 Chromatography Column Chromatography Crude->Chromatography Option 3 Filtration Filtration Scavenger->Filtration Carbon->Filtration Concentration Concentration Chromatography->Concentration Filtration->Concentration Pure Pure Product (<10 ppm Pd/Cu) Concentration->Pure

Caption: General workflow for the removal of catalyst residues.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_actions Corrective Actions cluster_end Resolution Problem High Metal Content After Initial Purification CheckMethod Was the method appropriate? (e.g., Celite only) Problem->CheckMethod ProductLoss Is there significant product loss? CheckMethod->ProductLoss Yes UseScavenger Use a dedicated metal scavenger or activated carbon. CheckMethod->UseScavenger No ScavengerFail Did the scavenger fail? ProductLoss->ScavengerFail No OptimizeCarbon Optimize carbon loading or change solvent. ProductLoss->OptimizeCarbon Yes (with Carbon) ScreenScavengers Screen different scavengers and optimize conditions. ScavengerFail->ScreenScavengers Yes Success Successful Catalyst Removal UseScavenger->Success OptimizeCarbon->Success ScreenScavengers->Success

Caption: A troubleshooting decision tree for catalyst removal.

References

Side reactions of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and challenges encountered when handling this compound under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of this compound under basic conditions?

A1: The most common side reaction observed for this compound in the presence of a base is the retro-Favorskii reaction . This reaction involves the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the alkyne, leading to the formation of 4-nitrophenylacetylene and acetone (B3395972) .[1][2] This reaction is essentially the reverse of the Favorskii reaction used to synthesize propargyl alcohols.[2]

Q2: What is the mechanism of the retro-Favorskii reaction for this compound?

A2: The retro-Favorskii reaction is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide. This is followed by a rearrangement that leads to the fragmentation of the molecule into a terminal alkyne and a ketone. The strong electron-withdrawing nature of the 4-nitrophenyl group can influence the rate of this reaction.

Q3: Are there other potential side reactions to be aware of?

A3: While the retro-Favorskii reaction is the primary concern under basic conditions, it is good practice to be aware of other potential transformations of propargyl alcohols. The Meyer-Schuster rearrangement is a common reaction of propargyl alcohols that leads to the formation of α,β-unsaturated carbonyl compounds.[1] However, this rearrangement is typically acid-catalyzed .[1] In the case of tertiary propargyl alcohols like this compound, a competing acid-catalyzed reaction is the Rupe rearrangement , which can also yield α,β-unsaturated ketones. While not expected under basic conditions, the presence of any acidic impurities could potentially initiate these pathways.

Troubleshooting Guides

Issue 1: Unexpected Formation of 4-Nitrophenylacetylene and Acetone

Symptoms:

  • Appearance of new spots on TLC analysis corresponding to less polar compounds.

  • 1H NMR spectrum shows the disappearance of the singlet for the two methyl groups and the hydroxyl proton of the starting material, and the appearance of a new singlet for the acetylenic proton of 4-nitrophenylacetylene and a singlet for acetone.

  • GC-MS analysis confirms the presence of 4-nitrophenylacetylene and acetone in the reaction mixture.

Root Cause:

  • The reaction conditions are promoting the retro-Favorskii reaction. This is often due to the use of a strong base, elevated temperatures, or prolonged reaction times.[3]

Solutions:

  • Choice of Base: If the desired reaction requires basic conditions, consider using a milder base. For deprotection of similar compounds, bases like potassium carbonate in methanol (B129727) have been used.[4] Tetrabutylammonium fluoride (B91410) (TBAF) has also been reported as an effective reagent for the retro-Favorskii reaction under milder conditions than traditional hydroxide (B78521) bases.[3]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. For some retro-Favorskii reactions, quantitative yields are obtained at room temperature over longer periods, which can be a strategy to minimize degradation of sensitive substrates.[3]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the accumulation of the retro-Favorskii products.

  • Solvent Effects: The choice of solvent can influence the rate of the retro-Favorskii reaction. Aprotic solvents are generally preferred. A study on a similar reaction showed good results in THF, acetone, and acetonitrile.[1]

Issue 2: Low Yield of the Desired Product in a Base-Mediated Reaction

Symptoms:

  • The desired product is obtained in a lower-than-expected yield, with significant amounts of starting material remaining or the presence of 4-nitrophenylacetylene.

Root Cause:

  • The basic conditions may not be optimal for the intended reaction and are instead favoring the retro-Favorskii side reaction.

  • The base may not be strong enough to facilitate the desired reaction efficiently, leading to a slow conversion and allowing the side reaction to become more prominent over time.

Solutions:

  • Optimize Base Strength and Stoichiometry: Screen a range of bases with varying strengths (e.g., K₂CO₃, Et₃N, DBU, TBAF) to find a balance between promoting the desired reaction and minimizing the retro-Favorskii cleavage. The stoichiometry of the base can also be critical; sometimes a catalytic amount is sufficient.[4]

  • Protecting Group Strategy: If the hydroxyl group is not essential for the desired reaction, consider protecting it. A methylated hydroxyl group has been shown to prevent the retro-Favorskii reaction from occurring.[3]

  • Change Reaction Strategy: If the retro-Favorskii reaction is unavoidable under the required basic conditions, consider an alternative synthetic route that does not involve subjecting this compound to harsh basic conditions.

Data Presentation

Table 1: Comparison of Bases for the Retro-Favorskii Reaction of a Model Propargyl Alcohol *

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHToluene (B28343)Reflux>6Variable
2TBAFTHF701Quantitative
3TBAFAcetone702Quantitative
4TBAFAcetonitrile701Quantitative
5TBAFHexane701Quantitative

*Data is for a representative propargyl alcohol (9-ethynylfluoren-9-ol) and is intended to provide a general comparison of reaction conditions.[1][3] Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from a literature procedure for the synthesis of a similar compound.

Materials:

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-iodo-4-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed toluene and triethylamine (2.0 eq).

  • To the stirred mixture, add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford this compound as a solid.

Protocol 2: Monitoring the Retro-Favorskii Reaction by 1H NMR

This protocol provides a method for quantifying the rate of the retro-Favorskii reaction.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Base of choice (e.g., NaOH in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration.

  • Prepare a stock solution of the base at a known concentration.

  • In an NMR tube, combine a known volume of the substrate stock solution and the deuterated solvent.

  • Acquire a 1H NMR spectrum of the starting material (t=0).

  • To initiate the reaction, add a known volume of the base stock solution to the NMR tube, mix quickly, and immediately begin acquiring 1H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic peaks for the starting material (e.g., the singlet for the two methyl groups) and the product 4-nitrophenylacetylene (e.g., the acetylenic proton singlet).

  • The disappearance of the starting material and the appearance of the product can be plotted against time to determine the reaction kinetics.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

Retro_Favorskii_Reaction cluster_reaction Retro-Favorskii Reaction Mechanism Start This compound Alkoxide Alkoxide Intermediate Start->Alkoxide Base (e.g., OH-) Products 4-Nitrophenylacetylene + Acetone Alkoxide->Products Rearrangement & Cleavage

Caption: Mechanism of the Retro-Favorskii Reaction.

Troubleshooting_Workflow Start Side Product Detected (4-Nitrophenylacetylene) Check_Base Is the base too strong? Start->Check_Base Check_Temp Is the temperature too high? Check_Base->Check_Temp No Solution_Base Use a milder base (e.g., K2CO3, TBAF) Check_Base->Solution_Base Yes Check_Time Is the reaction time too long? Check_Temp->Check_Time No Solution_Temp Lower the reaction temperature Check_Temp->Solution_Temp Yes Solution_Time Reduce reaction time & monitor closely Check_Time->Solution_Time Yes End Side Reaction Minimized Check_Time->End No Solution_Base->End Solution_Temp->End Solution_Time->End

Caption: Troubleshooting workflow for unwanted side reactions.

References

Technical Support Center: Stability of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/UPLC analysis. Degradation of the compound due to improper storage or handling.1. Verify the age and storage conditions of your stock solution. 2. Prepare a fresh solution from a new batch of the solid compound for comparison. 3. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity or inconsistent assay results. Significant degradation of the active compound.1. Quantify the concentration of the compound in your solution using a validated stability-indicating HPLC method. 2. Prepare fresh solutions immediately before each experiment. 3. Evaluate the stability of the compound in your specific assay buffer and conditions.
Color change in the solution (e.g., yellowing). Formation of chromophoric degradation products, potentially from the nitro-aromatic group.1. Protect the solution from light. 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Investigate the identity of the colored species using spectroscopic methods.
Precipitate formation in the solution. 1. Exceeding the solubility limit at the storage temperature. 2. Degradation leading to the formation of insoluble byproducts.1. Before use, visually inspect the solution. If a precipitate is present, gentle warming and sonication may redissolve it, but this will not reverse degradation. 2. It is recommended to prepare a fresh solution if precipitation is observed. 3. Determine the solubility of the compound in your chosen solvent at various temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to degradation through two main pathways related to its functional groups: the propargyl alcohol moiety and the nitro-aromatic ring.

  • Propargyl Alcohol Degradation:

    • Oxidation: The tertiary alcohol and the alkyne can be susceptible to oxidation, potentially leading to the formation of ketones, carboxylic acids, or cleavage of the carbon-carbon triple bond. This can be accelerated by the presence of oxygen, metal ions, and light.

    • Polymerization: The terminal alkyne can undergo polymerization, especially when exposed to heat, light, or certain catalysts.

    • Meyer-Schuster Rearrangement: Under acidic conditions, tertiary propargyl alcohols can rearrange to form α,β-unsaturated ketones.

  • Nitro-aromatic Degradation:

    • Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is more likely to occur in the presence of reducing agents.

    • Photodegradation: Nitro-aromatic compounds can be sensitive to light, leading to various photochemical reactions.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To maximize the stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For optimal stability, purge the solution and the headspace of the storage container with an inert gas like argon or nitrogen to minimize oxidation.

  • Solvent: Use high-purity, dry, and degassed solvents. The choice of solvent can significantly impact stability.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the solution can significantly influence the stability of this compound.

  • Acidic Conditions (pH < 4): Acidic conditions may promote the Meyer-Schuster rearrangement of the tertiary propargyl alcohol.

  • Neutral Conditions (pH 6-8): This is generally the most stable pH range for propargyl alcohols.

  • Basic Conditions (pH > 8): Basic conditions can catalyze the polymerization of the alkyne.

It is crucial to determine the optimal pH for your specific application and buffer system through stability studies.

Q4: Can I use antioxidants to improve the stability of my solution?

A4: Yes, for degradation pathways involving oxidation, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. However, compatibility and potential interference with your downstream experiments must be evaluated.

Q5: What solvents are recommended for dissolving this compound?

A5: The choice of solvent will depend on the intended application. For stock solutions, anhydrous and high-purity solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often used. For aqueous buffers, it is important to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) before diluting with the aqueous buffer. Always use freshly prepared buffers and high-purity water.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions based on the general behavior of propargyl alcohols and nitro-aromatic compounds. Note: This is generalized data and should be confirmed by experimental studies for your specific conditions.

Table 1: Influence of Storage Temperature on Solution Stability (Expected Trends)

TemperatureExpected StabilityPrimary Concerns
-80°CHighLong-term storage
-20°CGoodRecommended for routine storage
4°CModerateShort-term storage (days)
Room Temperature (20-25°C)LowIncreased rate of degradation
> 40°CVery LowAccelerated degradation, significant risk of polymerization

Table 2: Influence of pH on Aqueous Solution Stability (Expected Trends)

pH RangeExpected StabilityPotential Degradation Pathway
2-4Moderate to LowMeyer-Schuster rearrangement
4-8HighOptimal range
8-10Moderate to LowBase-catalyzed polymerization of the alkyne

Table 3: Influence of Atmosphere on Solution Stability (Expected Trends)

AtmosphereExpected StabilityRationale
Inert (Argon, Nitrogen)HighMinimizes oxidative degradation
Air (Oxygen)Moderate to LowSusceptible to oxidative degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Elucidate the structure of major degradation products using techniques like mass spectrometry.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is an example HPLC method that can be used as a starting point for developing a validated stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the compound).

  • Injection Volume: 10 µL.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution stress_cond Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) stock->stress_cond hplc HPLC-UV / LC-MS Analysis stress_cond->hplc data_eval Data Evaluation hplc->data_eval pathways Identify Degradation Pathways data_eval->pathways method Develop Stability-Indicating Method data_eval->method

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_propargyl Propargyl Alcohol Moiety cluster_nitroaromatic Nitro-aromatic Moiety compound This compound oxidation Oxidation Products (Ketones, Carboxylic Acids) compound->oxidation Oxidizing agents, Light, O₂ polymerization Polymerization compound->polymerization Heat, Light, Base rearrangement Meyer-Schuster Rearrangement Product (α,β-Unsaturated Ketone) compound->rearrangement Acid reduction Reduction Products (Nitroso, Hydroxylamino, Amino) compound->reduction Reducing agents photodegradation Photodegradation Products compound->photodegradation UV/Vis Light

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check Solution Preparation and Storage start->check_solution fresh_solution Prepare Fresh Solution check_solution->fresh_solution run_control Run Control Experiment fresh_solution->run_control problem_solved Problem Solved run_control->problem_solved Yes analyze_stability Analyze Compound Stability in Assay Conditions run_control->analyze_stability No forced_degradation Perform Forced Degradation Study analyze_stability->forced_degradation identify_degradants Identify Degradants forced_degradation->identify_degradants

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Technical Support Center: NMR Analysis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect to see in my NMR spectrum of this compound?

A1: The synthesis of this compound is typically achieved through a Sonogashira coupling reaction. Based on this, the most probable impurities are:

  • Unreacted Starting Materials:

    • 2-Methyl-3-butyn-2-ol

    • 4-Iodonitrobenzene (or the corresponding aryl bromide/triflate)

  • Homocoupling Byproducts:

    • 2,5-Dimethyl-3-hexyne-2,5-diol (from the coupling of two molecules of 2-methyl-3-butyn-2-ol)

    • 4,4'-Dinitrobiphenyl (B73382) (from the coupling of two molecules of the aryl halide)

  • Reaction Reagents/Byproducts:

  • Solvent Residues: Common solvents used in the synthesis and purification steps (e.g., THF, DMF, ethyl acetate, hexane).

Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

A2: Unidentified peaks in the aromatic region (typically 7.0-8.5 ppm) could be due to several factors:

  • Unreacted 4-Iodonitrobenzene: This will show a characteristic AA'BB' splitting pattern.

  • Homocoupling of the Aryl Halide: The formation of 4,4'-dinitrobiphenyl can occur under certain reaction conditions.

  • Other Aromatic Byproducts: Depending on the specific reaction conditions, other side reactions involving the aromatic ring may occur, though these are generally less common.

Refer to the data tables below to compare the chemical shifts of your unknown peaks with those of potential impurities.

Q3: My ¹H NMR spectrum shows a singlet around 1.5-2.0 ppm that doesn't correspond to my product. What is it?

A3: A singlet in this region could be attributed to a few possibilities:

  • Unreacted 2-Methyl-3-butyn-2-ol: The six methyl protons of this starting material appear as a singlet.

  • Homocoupling Product of the Alkyne: The twelve methyl protons of 2,5-Dimethyl-3-hexyne-2,5-diol also appear as a singlet in this region.

  • Acetone (B3395972): If acetone was used for cleaning glassware or during the workup, it can appear as a singlet around 2.17 ppm in CDCl₃.

Careful integration of the peak and comparison with the product's methyl signal can help in quantification.

Q4: How can I confirm the identity of a suspected impurity?

A4: To confirm the identity of an impurity, you can use the following methods:

  • Spiking: Add a small amount of the suspected pure compound to your NMR sample. If the peak increases in intensity, it confirms the identity of the impurity.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in identifying proton-proton and proton-carbon correlations, which can be invaluable in elucidating the structure of unknown impurities.

  • Mass Spectrometry (MS): Coupling your separation technique (like LC or GC) with MS can provide the molecular weight of the impurity, aiding in its identification.

Data Presentation: NMR Data for Product and Potential Impurities

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. All shifts are reported in ppm (δ) and were referenced to residual solvent signals.

Table 1: ¹H NMR Data

CompoundFunctional GroupChemical Shift (ppm)MultiplicityIntegration
Product:
This compoundAr-H 8.17, 7.55d, d2H, 2H
-C(CH₃)₂1.62s6H
-OH ~2.33 (broad)s1H
Impurities:
2-Methyl-3-butyn-2-ol≡C-H 2.43s1H
-C(CH₃)₂1.51s6H
4-IodonitrobenzeneAr-H 7.93, 7.58d, d2H, 2H
2,5-Dimethyl-3-hexyne-2,5-diol-C(CH₃)₂1.48s12H
4,4'-DinitrobiphenylAr-H 8.39, 7.87d, d4H, 4H
Triethylamine-CH₂-2.53q6H
-CH₃1.03t9H
Triethylammonium HydrochlorideNH~11.7 (broad)s1H
-CH₂-3.16q6H
-CH₃1.43t9H

Table 2: ¹³C NMR Data

CompoundCarbon AtomChemical Shift (ppm)
Product:
This compoundC -NO₂147.1
Ar-C 132.4, 123.5, 130.0
C -Ar94.3
C ≡C-Ar87.1
C (CH₃)₂65.8
-C(C H₃)₂31.2
Impurities:
2-Methyl-3-butyn-2-olC (CH₃)₂64.9
C -H88.9
C ≡CH68.3
-C(C H₃)₂31.6
4-IodonitrobenzeneC -I94.5
C -NO₂149.9
Ar-C 138.5, 125.5
4,4'-DinitrobiphenylC -NO₂147.6
Ar-C 145.4, 129.5, 124.5
Triethylamine-C H₂-46.8
-C H₃12.5
Triethylammonium Hydrochloride-C H₂-47.5
-C H₃8.9

Experimental Protocols

NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition with 16-32 scans is typically sufficient.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment with a sufficient number of scans to achieve a good signal-to-noise ratio is recommended (e.g., 1024 scans or more, depending on the sample concentration and instrument sensitivity).

    • If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in structure elucidation and impurity identification.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the product and any identified impurities.

    • Compare the chemical shifts in both ¹H and ¹³C NMR spectra to the data provided in the tables above to identify potential impurities.

Visualization of Impurity Identification Workflow

impurity_identification_workflow Workflow for Impurity Identification by NMR start Start: Crude Product of This compound prepare_sample Prepare NMR Sample (Dissolve in Deuterated Solvent) start->prepare_sample acquire_1h_nmr Acquire ¹H NMR Spectrum prepare_sample->acquire_1h_nmr analyze_1h Analyze ¹H NMR Spectrum (Chemical Shift, Integration, Multiplicity) acquire_1h_nmr->analyze_1h compare_1h Compare with Known Spectra (Product, Starting Materials, Byproducts) analyze_1h->compare_1h impurities_identified_1h Impurities Identified? compare_1h->impurities_identified_1h acquire_13c_nmr Acquire ¹³C NMR Spectrum impurities_identified_1h->acquire_13c_nmr Yes further_analysis Further Analysis Required? (2D NMR, Spiking, MS) impurities_identified_1h->further_analysis No/Uncertain analyze_13c Analyze ¹³C NMR Spectrum (Chemical Shift) acquire_13c_nmr->analyze_13c compare_13c Compare with Known Spectra analyze_13c->compare_13c impurities_identified_13c Impurities Confirmed? compare_13c->impurities_identified_13c impurities_identified_13c->further_analysis No/Uncertain end End: Impurity Profile Determined impurities_identified_13c->end Yes perform_2d_nmr Perform 2D NMR (COSY, HSQC) further_analysis->perform_2d_nmr Yes further_analysis->end No perform_2d_nmr->analyze_1h

Caption: Logical workflow for identifying impurities via NMR.

Technical Support Center: Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a key intermediate in pharmaceutical and materials science research. The primary synthetic route covered is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction is not proceeding, or the yield is very low. What are the most common causes?

A1: Low or no yield in a Sonogashira coupling is a frequent issue. A systematic check of the following is recommended:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling). Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Solvents should be properly degassed before use.

  • Catalyst Activity: The palladium catalyst, especially Pd(PPh₃)₄, can degrade over time. Use a fresh batch of catalyst or one that has been stored properly. The copper(I) iodide co-catalyst is also prone to oxidation and should be white or off-white; if it is green or brown, it should be replaced.

  • Reagent Purity: Impurities in the starting materials (aryl halide and alkyne) or solvent can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.

  • Base: An appropriate amine base, such as triethylamine (B128534) or diisopropylamine, is crucial for the deprotonation of the alkyne. The base must be dry and used in sufficient excess.

Q2: I am observing a black precipitate in my reaction mixture. What is it and what should I do?

A2: The formation of a black precipitate is likely "palladium black," which indicates the decomposition of the palladium catalyst. This can be caused by:

  • High Temperatures: Excessive heat can lead to catalyst decomposition. If you are heating the reaction, try reducing the temperature.

  • Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.

  • Impurities: As mentioned above, impurities can cause the catalyst to crash out of solution.

If palladium black has formed, the reaction will likely stop. It is best to start the reaction again, paying close attention to the factors mentioned above.

Q3: What are the common side products in this reaction, and how can I minimize them?

A3: The most common side product is the homocoupling of 2-methyl-3-butyn-2-ol (B105114), forming 2,7-dimethyl-octa-3,5-diyne-2,7-diol. This is often referred to as the Glaser or Hay coupling product. To minimize its formation:

  • Strictly Anaerobic Conditions: As this side reaction is oxygen-mediated, maintaining an inert atmosphere is critical.

  • Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free protocols have been developed to avoid homocoupling. These may require specific ligands and reaction conditions.

  • Slow Addition of Alkyne: In some cases, slow addition of the alkyne to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

Another potential side reaction, particularly with nitro-substituted aryl halides, is the reduction of the nitro group, although this is less common under standard Sonogashira conditions.

Q4: I am having difficulty purifying the product by column chromatography. What do you suggest?

A4: this compound is a relatively polar compound due to the nitro and hydroxyl groups. This can sometimes lead to streaking or poor separation on silica (B1680970) gel. Here are some tips:

  • Eluent System: Start with a relatively non-polar eluent system and gradually increase the polarity. A common starting point for polar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297). For very polar compounds, a system of dichloromethane (B109758) and methanol (B129727) might be necessary. It is recommended to find an eluent system that gives the product an Rf value of 0.2-0.3 on a TLC plate for optimal separation.

  • Dry Loading: For compounds that are difficult to load onto the column, dry loading can improve resolution. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

Q5: Can I recrystallize the final product for purification?

A5: Yes, recrystallization can be an effective method for purifying solid products like this compound. A two-solvent system is often effective. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals. A common system for moderately polar compounds is dichloromethane/pentane or ether/hexane.

Data Presentation

Table 1: Influence of Aryl Halide on Sonogashira Coupling Reactivity
Aryl Halide (Ar-X)Relative ReactivityTypical Reaction Conditions
Ar-IHighestRoom temperature to mild heating
Ar-BrIntermediateOften requires heating
Ar-ClLowestTypically requires higher temperatures and specialized ligands
Table 2: Common Conditions for Sonogashira Coupling
ParameterTypical Range/OptionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂0.5 - 5 mol% loading
Copper Co-catalyst CuI1 - 10 mol% loading
**Ligand (for Pd(OAc)₂) **PPh₃, X-Phos, SPhosTypically 1-2 equivalents relative to palladium
Base Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃2 - 4 equivalents
Solvent THF, DMF, Acetonitrile (B52724), TolueneMust be anhydrous and degassed
Temperature Room Temperature to 110 °CDependent on the reactivity of the aryl halide

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a reported synthesis utilizing an aryl chloride.[1]

Materials:

  • 1-Chloro-4-nitrobenzene (B41953)

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) chloride (PdCl₂)

  • X-Phos

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a 10 mL vial, add 2-methyl-3-butyn-2-ol (0.5 mmol), 1-chloro-4-nitrobenzene (1.2 mmol), PdCl₂ (4 mol%), X-Phos (4 mol%), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the vial with a nitrogen atmosphere.

  • Add anhydrous acetonitrile (2 mL) to the vial.

  • Heat the reaction mixture at 110 °C for 16 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and add deionized water (25 mL).

  • Extract the aqueous layer three times with ethyl acetate (10 mL each).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent in vacuum.

  • Purify the residue by flash chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure product. A reported yield for this reaction is 72%.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - 2-Methyl-3-butyn-2-ol - 1-Chloro-4-nitrobenzene - PdCl2/X-Phos - K2CO3 - Acetonitrile reaction Heat at 110°C for 16h under N2 atmosphere reagents->reaction workup Aqueous Workup: - Filter through Celite - H2O wash - Ethyl acetate extraction reaction->workup purification Purification: - Dry with Na2SO4 - Concentrate - Flash Chromatography workup->purification product This compound purification->product sonogashira_cycle cluster_inputs Inputs pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(L)n-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd_acetylide Ar-Pd(II)(L)n-C≡CR pd2_complex->pd_acetylide H-C≡CR, Base alkyne_coordination Alkyne Coordination & Deprotonation pd_acetylide->pd0 Reductive Elimination product Ar-C≡CR pd_acetylide->product reductive_elimination Reductive Elimination aryl_halide Ar-X alkyne H-C≡CR base Base

References

Validation & Comparative

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the single crystal X-ray diffraction data for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, offering insights into its solid-state structure and intermolecular interactions. To provide a meaningful comparison, the crystallographic data of the structurally related compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, is presented alongside.

Crystallographic Data at a Glance

The following table summarizes the key crystallographic parameters for this compound and a structurally similar compound, providing a direct comparison of their solid-state properties.

ParameterThis compound[1]4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol[2]
Chemical Formula C₁₁H₁₁NO₃C₁₂H₁₄O₂
Molecular Weight 205.21 g/mol 190.23 g/mol
Crystal System RhombohedralOrthorhombic
Space Group R -3 :HPbca
a (Å) 26.314616.0390
b (Å) 26.31465.8399
c (Å) 8.120522.5298
α (°) 9090
β (°) 9090
γ (°) 12090
Volume (ų) 4875.92110.3
Z 188
Temperature (K) Not specified153
R-factor 0.08160.037

The crystallographic data reveals significant differences in the solid-state packing of these two molecules. The nitro-substituted compound crystallizes in a rhombohedral system, while the methoxy-substituted analogue adopts an orthorhombic arrangement. This divergence in crystal packing is likely influenced by the different intermolecular interactions facilitated by the nitro and methoxy (B1213986) functional groups.

The molecular structure of this compound features a di-substituted acetylene (B1199291) core with a dimethylhydroxy group at one end and a 4-nitrobenzene group at the other.[3][4][5] The nitro group is nearly co-planar with the benzene (B151609) ring.[3][4][5] A prominent feature of its crystal packing is the formation of hexameric clusters through O-H···O hydrogen bonds involving the hydroxyl groups.[3][4] These clusters are further connected into a three-dimensional network by C-H···O interactions involving the nitro group.[3][4]

Experimental Protocol: Single Crystal X-ray Diffraction

The following provides a generalized methodology for obtaining single crystal X-ray diffraction data, applicable to the analysis of compounds like this compound.

1. Crystal Growth:

  • Single crystals of the target compound suitable for X-ray diffraction are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • The choice of solvent is critical and is often determined empirically.

2. Crystal Mounting:

  • A single crystal of appropriate size and quality is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

  • The crystal is cooled to a low temperature (e.g., 153 K) to minimize thermal vibrations of the atoms.[2]

  • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal.

  • The intensities of the diffraction spots are integrated and corrected for various experimental factors.

5. Structure Solution and Refinement:

  • The initial crystal structure is determined using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. The quality of the final structure is assessed using metrics such as the R-factor.

Experimental Workflow

The following diagram illustrates the typical workflow for a single crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_output Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Screening Crystal Screening Mounting->Screening Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

References

A Comparative Guide to Palladium Catalysts for the Synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a valuable intermediate in pharmaceutical development, is commonly achieved through the Sonogashira cross-coupling reaction. This reaction, which forms a crucial carbon-carbon bond between an aryl halide and a terminal alkyne, is typically catalyzed by a palladium complex. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of various palladium catalysts for this synthesis, supported by experimental data from analogous reactions to aid researchers in selecting the most suitable catalytic system.

Performance Comparison of Palladium Catalysts

The efficacy of different palladium catalysts in the Sonogashira coupling reaction for the synthesis of aryl-alkynes, including structures similar to this compound, has been evaluated under various conditions. The following table summarizes the performance of several common homogeneous and heterogeneous palladium catalysts. The data presented is a compilation from studies on the coupling of aryl halides with terminal alkynes, providing a comparative framework for the synthesis of the target molecule.

CatalystCatalyst TypeCatalyst Loading (mol%)Substrates (Aryl Halide + Alkyne)BaseSolventTemperature (°C)Time (h)Yield (%)Recyclability
Pd(OAc)₂ / P(p-tol)₃ Homogeneous33-Bromoaniline + 2-Methyl-3-butyn-2-olDBUTHF80686No
PdCl₂(PPh₃)₂ Homogeneous0.54-Iodo-anisole + Phenylacetylene-[TBP][4EtOV]55385-99Not specified
Pd(PPh₃)₄ Homogeneous0.052-Bromo-4-fluoro-5-methylpyridine + Terminal AlkyneTriethylamineTHFRT-60Not specifiedNot specifiedNo
Pd/C Heterogeneous0.2Aryl Halides + Terminal AlkynesNot specifiedNot specifiedNot specifiedNot specifiedGood yieldsYes
[DTBNpP]Pd(crotyl)Cl Homogeneous52-Bromoanilines + AlkynesTMPACNRTNot specifiedup to 97%No

Key Observations:

  • Homogeneous Catalysts: Catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands and PdCl₂(PPh₃)₂ demonstrate high yields under relatively mild conditions.[1][2] The choice of ligand and base can be crucial for optimizing the reaction.[3] For instance, the use of DBU as a base with a Pd(OAc)₂/P(p-tol)₃ system has been shown to be highly effective for the copper-free coupling of aryl bromides with 2-methyl-3-butyn-2-ol.[3]

  • Heterogeneous Catalysts: Pd/C is a common and commercially available heterogeneous catalyst that offers the significant advantage of being easily separated from the reaction mixture and potential for recycling, which aligns with green chemistry principles.[4] It has been successfully used in copper-, ligand-, and amine-free Sonogashira protocols.[4]

  • Modern Catalysts: Newer generations of catalysts, such as the air-stable monoligated precatalyst [DTBNpP]Pd(crotyl)Cl, have been developed to facilitate room-temperature, copper-free Sonogashira couplings of challenging substrates with excellent yields.[5]

Experimental Workflow

The general experimental workflow for the synthesis of this compound via a palladium-catalyzed Sonogashira coupling is depicted in the following diagram.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Aryl Halide (e.g., 4-Iodonitrobenzene) & 2-Methyl-3-butyn-2-ol catalyst Add Palladium Catalyst & Co-catalyst (if applicable) reactants->catalyst 1. solvent_base Add Solvent & Base catalyst->solvent_base 2. stirring Stir under Inert Atmosphere at Specified Temperature solvent_base->stirring 3. quench Quench Reaction stirring->quench 4. Monitor progress (TLC/LC-MS) extract Extract with Organic Solvent quench->extract 5. purify Purify by Column Chromatography extract->purify 6. analyze Analyze Yield & Purity (NMR, MS, etc.) purify->analyze 7. catalytic_cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R-C≡C-Cu Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-C≡C-R

References

Quantitative Purity Determination of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount for ensuring safety, efficacy, and reproducibility. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other established analytical techniques for assessing the purity of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a key intermediate in various synthetic pathways.

Quantitative Data Summary

The purity of a synthesized batch of this compound was determined using three independent analytical methods: quantitative ¹H-NMR (qNMR), High-Performance Liquid Chromatography (HPLC), and Melting Point analysis. The results are summarized in the table below, showcasing the quantitative outcomes from each technique.

Analytical Method Purity (% w/w) Standard Deviation (±) Key Advantages Limitations
Quantitative ¹H-NMR (qNMR) 99.20.2Primary ratio method, high precision, structural confirmationRequires soluble sample, potential for signal overlap
HPLC (UV Detection) 98.90.5High sensitivity, well-established for purityRequires chromophore, compound-specific response factors
Melting Point 108-111 °CN/ASimple, rapid indication of purityImpurities can broaden range, not quantitative

Experimental Protocols

Detailed methodologies for each analytical technique employed in this comparative study are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • This compound (analyte)

  • Maleic acid (Internal Standard, certified purity ≥99.5%)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence was used.

    • Relaxation Delay (D1): 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved singlet signal of the two methyl groups of the analyte and the singlet signal of the two olefinic protons of maleic acid.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the relative peak area.

Instrumentation: HPLC system with a UV-Vis detector.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in acetonitrile. Further dilute to 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Melting Point Determination

Objective: To assess the purity of this compound by measuring its melting point range. Pure crystalline solids typically have a sharp melting point, while impurities tend to broaden the melting range.[1]

Instrumentation: Digital melting point apparatus.

Procedure:

  • A small amount of the crystalline this compound is placed in a capillary tube.

  • The capillary tube is inserted into the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 2 °C/min).

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. A narrow melting range is indicative of high purity.[2]

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical framework for comparing these methods, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process Data (FT, Phasing) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate Method_Comparison cluster_methods Purity Determination Methods cluster_attributes Comparison Attributes Analyte This compound qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC MeltingPoint Melting Point Analyte->MeltingPoint Quantitation Quantitative qNMR->Quantitation PrimaryMethod Primary Ratio Method qNMR->PrimaryMethod HPLC->Quantitation Separation Separation-Based HPLC->Separation Qualitative Qualitative MeltingPoint->Qualitative Physical Physical Property MeltingPoint->Physical

References

Comparative Analysis of the Predicted Biological Activity of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol and its Amino Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This guide provides a comparative analysis of the predicted biological activities of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol and its corresponding amino derivative, 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol. In the absence of direct experimental data for these specific compounds, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their potential cytotoxic effects, mechanisms of action, and therapeutic implications. The nitro-substituted compound is presented as a potential bioreductive prodrug, while the amino derivative is evaluated for its altered physicochemical properties and potential for a different pharmacological profile. This guide is intended to serve as a theoretical framework for researchers, scientists, and drug development professionals interested in the prospective evaluation of these arylalkynes.

Introduction

Arylalkyne scaffolds are of significant interest in medicinal chemistry due to their rigid structures and ability to participate in various biological interactions. The substitution on the phenyl ring plays a critical role in determining the pharmacological profile of these molecules. The electron-withdrawing nitro (-NO2) group and the electron-donating amino (-NH2) group can impart vastly different physicochemical and biological properties.

This guide explores the predicted divergent biological activities of this compound and 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol. The nitrophenylalkyne is hypothesized to act as a cytotoxic agent, particularly under hypoxic conditions found in solid tumors, through bioreductive activation. In contrast, the reduction of the nitro group to an amine is expected to significantly alter its electronic properties, leading to a potentially different and less toxic biological profile.

Predicted Physicochemical Properties

A comparison of the predicted physicochemical properties of the two compounds is essential for understanding their likely pharmacokinetics and pharmacodynamics. The nitro group is a strong electron-withdrawing group, which increases the lipophilicity and reduces the basicity of the molecule. The amino group, conversely, is an electron-donating group that increases polarity and introduces a basic center.

PropertyThis compound4-(4-Aminophenyl)-2-methylbut-3-yn-2-olPredicted Implication
Molecular Weight 205.21 g/mol 175.23 g/mol Minor difference, unlikely to significantly impact pharmacokinetics.
LogP ~2.5~1.5Nitro derivative is more lipophilic, suggesting better membrane permeability. Amino derivative is more hydrophilic, potentially leading to faster clearance.
pKa Not ionizable~4-5 (anilinium ion)Amino derivative can be protonated at physiological pH, affecting solubility and receptor interaction.
Hydrogen Bond Donors 1 (hydroxyl)2 (hydroxyl, amino)Amino derivative has increased potential for hydrogen bonding, which may alter target binding.
Hydrogen Bond Acceptors 3 (hydroxyl, nitro)2 (hydroxyl, amino)Nitro derivative has more hydrogen bond acceptors.

Note: LogP and pKa values are estimations based on chemical structure and may vary in experimental settings.

Predicted Biological Activity and Mechanism of Action

This compound: A Bioreductive Prodrug Candidate

Nitroaromatic compounds are known to exhibit selective toxicity towards hypoxic cells, which are prevalent in solid tumors.[1][2][3] This selectivity is attributed to the enzymatic reduction of the nitro group by nitroreductases, which are more active in low-oxygen environments. This reduction process can lead to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amine.[1] These reactive intermediates can induce cellular damage through various mechanisms, including DNA alkylation, protein modification, and the generation of reactive oxygen species (ROS), leading to apoptosis.

The proposed mechanism of action for this compound involves its reduction under hypoxic conditions to cytotoxic intermediates that induce cell death, potentially through the activation of caspase-dependent apoptotic pathways.

4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol: A Modulated Profile

The conversion of the nitro group to an amino group is predicted to fundamentally alter the biological activity. The amino derivative is not expected to undergo bioreductive activation in the same manner as its nitro counterpart, likely resulting in significantly lower cytotoxicity. However, the presence of the amino group could introduce new biological activities. For instance, aminophenyl structures are found in various kinase inhibitors and other targeted therapies. The amino group could serve as a key interaction point with specific protein targets. It is also possible that the amino derivative could be a metabolite of the nitro compound, and its own biological activity would be relevant to the overall pharmacological profile of the parent drug.

Predicted Cytotoxicity

The following table presents hypothetical IC50 values for the two compounds against a panel of cancer cell lines under both normoxic (21% O2) and hypoxic (1% O2) conditions. These values are predictive and intended to illustrate the expected trend based on the proposed mechanisms of action.

Cell LineCompoundPredicted IC50 (µM) - NormoxiaPredicted IC50 (µM) - Hypoxia
MCF-7 (Breast) This compound> 10015
4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol> 100> 100
HCT116 (Colon) This compound> 10025
4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol> 100> 100
A549 (Lung) This compound> 10020
4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol> 100> 100

Experimental Protocols

The following are standard experimental protocols that would be employed to validate the predicted biological activities of the two compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol (e.g., 0.1 to 100 µM) for 48 hours. For hypoxic conditions, place the plates in a hypoxic chamber (1% O2) immediately after adding the compounds.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

This technique is used to investigate the mechanism of cell death induced by the compounds.

  • Protein Extraction: Treat cells with the compounds at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against PARP, Caspase-3, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the predicted signaling pathway for the nitro-substituted compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Mechanism of Action Studies A Synthesis of Nitro & Amino Derivatives B Structural Confirmation (NMR, MS) A->B C MTT Assay on Cancer Cell Lines A->C D Normoxic vs. Hypoxic Conditions C->D E IC50 Determination D->E F Western Blot (Apoptosis Markers) E->F G Flow Cytometry (Cell Cycle Analysis) F->G H ROS Detection Assay G->H

Caption: Experimental workflow for comparative analysis.

G compound This compound nitroreductase Nitroreductases compound->nitroreductase hypoxia Hypoxia (Low O2) hypoxia->nitroreductase reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamine) nitroreductase->reactive_intermediates ros ROS Generation reactive_intermediates->ros dna_damage DNA Damage reactive_intermediates->dna_damage protein_damage Protein Damage reactive_intermediates->protein_damage apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis protein_damage->apoptosis

References

Cytotoxicity of Nitro-Substituted Aromatic Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various nitro-substituted aromatic compounds, drawing upon available experimental data from related structural classes to infer potential trends for nitro-substituted phenylalkynes. Due to a lack of direct comparative studies on a homologous series of nitro-substituted phenylalkynes, this document leverages data from compounds such as nitro-substituted phenylacetamides, thiazolidinones, and tetrahydroisoquinolines to highlight structure-activity relationships and guide future research.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is a critical parameter in drug discovery and development. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of nitro-substituted aromatic compounds against various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound ClassCompoundSubstitutionCell LineIC50 (µM)
PhenylacetamideCompound 3jp-nitroMDA-MB-4680.76 ± 0.09[1]
PhenylacetamideCompound 3dNot specifiedMDA-MB-4680.6 ± 0.08[1]
PhenylacetamideCompound 3dNot specifiedPC-120.6 ± 0.08[1]
PhenylacetamideCompound 3cNot specifiedMCF-70.7 ± 0.08[1]
PhenylacetamideCompound 2bNot specifiedPC352[2]
PhenylacetamideCompound 2cp-nitroPC380[2]
PhenylacetamideCompound 2cp-nitroMCF-7100[2]
ThiazolidinoneCompound 2h4-nitrophenylNCI-60 (mean)1.57 (GI50)
TetrahydroisoquinolineCompound 32-nitrophenylHEGP2Not specified
TetrahydroisoquinolineCompound 9cNot specifiedHCT116Not specified
N-(4'-nitrophenyl)-l-prolinamideCompound 4a4'-nitrophenylA549>100 (95.41±0.67% inhibition)
N-(4'-nitrophenyl)-l-prolinamideCompound 4u4'-nitrophenylA549>100 (83.36±1.70% inhibition)
N-(4'-nitrophenyl)-l-prolinamideCompound 4a4'-nitrophenylHCT-116>100 (93.33±1.36% inhibition)
N-(4'-nitrophenyl)-l-prolinamideCompound 4u4'-nitrophenylHCT-116>100 (81.29±2.32% inhibition)

Structure-Activity Relationship Insights

The presence and position of the nitro group on the phenyl ring significantly influence the cytotoxic activity of aromatic compounds. Generally, the introduction of a nitro group, which is a strong electron-withdrawing group, tends to enhance cytotoxicity. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy (B1213986) group.[2] Specifically, a compound with a para-nitro substituent was the most active in the MCF-7 cell line.[2] Similarly, a phenylacetamide derivative with a para-nitro group (compound 3j) exhibited a strong cytotoxic effect against MDA-MB-468 cells.[1]

Experimental Protocols

The following sections detail common methodologies used to assess the cytotoxicity of the compounds listed in the data table.

Cell Culture and Treatment

Human cancer cell lines such as MDA-MB-468 (breast), PC12 (pheochromocytoma), MCF7 (breast), PC3 (prostate), HEGP2 (liver), HCT116 (colon), and A549 (lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified duration, typically 24 to 72 hours.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. After the treatment period, the medium is replaced with a fresh medium containing MTT solution. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

Visualizing Cytotoxicity Mechanisms and Workflows

To better understand the processes involved in cytotoxicity evaluation, the following diagrams illustrate a potential signaling pathway for nitro-substituted compounds and a typical experimental workflow.

G Potential Cytotoxicity Pathway of Nitroaromatic Compounds NitroCompound Nitro-substituted Phenylalkyne CellularUptake Cellular Uptake NitroCompound->CellularUptake Nitroreductases Nitroreductases CellularUptake->Nitroreductases ReactiveIntermediates Reactive Nitro Intermediates Nitroreductases->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Cell Death Apoptosis->CellDeath G Experimental Workflow for Cytotoxicity Assessment cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Seeding (96-well plate) Incubation Cell Treatment & Incubation (24-72h) CellCulture->Incubation CompoundPrep Compound Dilution (Serial Dilutions) CompoundPrep->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation

References

Comparative Analysis of the In Vitro Antimicrobial Activity of Aromatic Alkyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Antimicrobial Derivatives

The antimicrobial efficacy of various synthesized compounds has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and, where available, the minimum bactericidal concentration (MBC) are presented below to facilitate a direct comparison of their potency.

Table 1: Antibacterial Activity of Bis(3-(4-nitrophenyl)acrylamide) Derivatives

CompoundP. aeruginosa (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)S. aureus (MIC, µg/mL)B. cereus (MIC, µg/mL)
Compound 1>512512512256256
Compound 2>5121281286464
Compound 3>51264646464
Amoxicillin32161684
Tetracycline168842

Data sourced from a study on bis(3-(4-nitrophenyl)acrylamide) derivatives, which share the nitrophenyl moiety with the topic compound.[1]

Table 2: Antimicrobial Activity of 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole Derivatives

CompoundS. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
BZ2--15.62
BZ515.62-15.62
BZ7-31.25-
Ciprofloxacin (B1669076)55-
Fluconazole (B54011)--500

These compounds feature a butynyl functional group, similar to the core structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol.[2]

Table 3: Antimicrobial Activity of Eugenol (B1671780) Derivatives

CompoundS. aureus (MIC, µg/mL)S. aureus (MBC, µg/mL)
Eugenol115230
Epoxide-eugenol57115
Bromo-alcohol derivative115230

Eugenol and its derivatives serve as a natural product benchmark for antimicrobial activity.[3]

Experimental Protocols

The following methodologies were employed in the cited studies to determine the in vitro antimicrobial activity of the respective compounds.

Microbroth Dilution Method for Bis(3-(4-nitrophenyl)acrylamide) Derivatives

The minimum inhibitory concentration (MIC) values for the synthesized bis(3-(4-nitrophenyl)acrylamide) derivatives were determined using the microbroth dilution method. Standard reference drugs, Amoxicillin and Tetracycline, were tested under the same conditions for comparison. The study identified compound 3 as the most potent, with an MIC value of 64 μg/mL against all tested microorganisms except for P. aeruginosa. The enhanced activity of compound 3 was attributed to the presence of a sulfone group in its structure.[1]

Agar (B569324) Diffusion and Broth Dilution for Benzothiazole Derivatives

For the 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives, in vitro antimicrobial activity was evaluated using both the agar diffusion method and the broth dilution test. The tested microorganisms included Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. The results were compared against ciprofloxacin and fluconazole as positive controls. This dual-method approach provides a comprehensive assessment of both the inhibitory and cidal activities of the compounds.[2]

Broth Macrodilution for Eugenol Derivatives

The antimicrobial activity of eugenol and its synthesized derivatives was assessed using the broth macrodilution method to determine the MIC and MBC against Staphylococcus aureus. The inoculum was prepared by subculturing the bacteria, and the turbidity was adjusted to a 0.5 McFarland standard, corresponding to approximately 10^8 CFU/mL. The final bacterial concentration for the assay was approximately 1 x 10^6 CFU/mL. The MIC was recorded as the lowest concentration that inhibited visible growth, while the MBC was the lowest concentration that resulted in a 99.9% reduction in the initial inoculum.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the in vitro antimicrobial activity of a test compound, representative of the methodologies described.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Inoculum Preparation Inoculum Preparation Microbial Culture->Inoculum Preparation Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Inoculum Preparation->Incubation Observation Observation Incubation->Observation MIC Determination MIC Determination Observation->MIC Determination MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination

References

A Researcher's Guide to Benchmarking Sonogashira Coupling Conditions for Diverse Functionalized Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

The Sonogashira cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Its robustness and tolerance to a wide array of functional groups have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] However, the efficiency of the Sonogashira coupling is highly dependent on the chosen reaction conditions, with the nature of the catalyst, ligands, base, and solvent playing a critical role, particularly when dealing with structurally diverse and functionalized alkynes.

This guide provides a comparative analysis of various Sonogashira coupling conditions, supported by experimental data, to assist researchers in selecting the optimal system for their specific synthetic challenges. We delve into the nuances of catalyst selection, the impact of ligands, and the crucial role of bases and solvents, with a special focus on their performance with alkynes bearing various functional groups.

Performance Comparison of Catalytic Systems

The choice of the palladium catalyst and, when applicable, the copper co-catalyst, is a primary determinant of the success of a Sonogashira coupling. The reactivity of the catalytic system must be finely tuned to the electronic and steric properties of the coupling partners.

Homogeneous Palladium Catalysts

Homogeneous palladium catalysts, typically featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are widely used due to their high activity and selectivity.

Palladium-Phosphine Complexes: Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are effective for a broad range of substrates.[3] However, for more challenging couplings involving less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands such as XPhos and SPhos can significantly improve reaction outcomes.

N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC ligands have emerged as powerful alternatives to phosphines, often providing more stable and active catalysts.[1] They have shown particular promise in copper-free Sonogashira couplings and for reactions involving challenging substrates.

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on various materials, offer the significant advantage of easy separation and recyclability, aligning with the principles of green chemistry. While their activity can sometimes be lower than their homogeneous counterparts, recent advancements have led to highly efficient heterogeneous systems for Sonogashira couplings.[4]

The Role of the Copper Co-catalyst

The classic Sonogashira reaction employs a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. The copper acetylide intermediate is more nucleophilic than the terminal alkyne, facilitating the transmetalation step in the palladium catalytic cycle.[2] However, the presence of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling) and can be problematic for certain sensitive substrates.[5] This has spurred the development of numerous copper-free Sonogashira protocols.

Influence of Functional Groups on the Alkyne

The electronic nature of the substituent on the alkyne can significantly influence the reaction's success.

  • Electron-withdrawing groups on the alkyne generally lead to higher yields and faster reaction rates. The increased acidity of the acetylenic proton facilitates its removal by the base.

  • Electron-donating groups on the alkyne can slow down the reaction due to the decreased acidity of the acetylenic proton. More forcing conditions, such as higher temperatures or stronger bases, may be required.

  • Steric hindrance near the alkyne can also impede the reaction. The use of less bulky ligands on the palladium catalyst can sometimes mitigate this issue.

Data Presentation: Comparison of Sonogashira Coupling Conditions

The following tables summarize quantitative data for the Sonogashira coupling of various functionalized alkynes with aryl halides under different catalytic conditions.

Table 1: Sonogashira Coupling of Aryl Alkynes

AlkyneAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂ (1) / CuI (2)PPh₃ (2)Et₃NTHFRT295
Phenylacetylene4-BromotoluenePd(OAc)₂ (0.1) / CuI (0.2)SPhos (0.2)K₂CO₃Toluene1001292
4-Ethynyl-anisole4-Iodo-nitrobenzenePd/C (0.5)-PiperidineDMF80688
4-Ethynyl-benzonitrile4-Bromo-anisole[Pd(NHC)]Cl₂ (0.05)-Cs₂CO₃Dioxane1101890

Table 2: Sonogashira Coupling of Alkyl Alkynes

AlkyneAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-OctyneIodobenzenePd(PPh₃)₄ (2) / CuI (4)-Et₃NDMF60485
1-Octyne4-BromotoluenePdCl₂(dppf) (1) / CuI (2)-DIPEAAcetonitrile801278
Propargyl alcohol4-Iodo-anisolePd(OAc)₂ (0.5)-Et₃N/H₂OWater50891
3-Butyn-1-ol4-Bromo-benzonitrile[Pd(NHC)]Cl₂ (0.1)-K₃PO₄THF651682

Table 3: Comparison of Copper-Catalyzed vs. Copper-Free Conditions

AlkyneAryl HalideCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂ (1)PPh₃ (2)CuI (2)Et₃NTHFRT95
PhenylacetyleneIodobenzenePd(OAc)₂ (1)XPhos (2)-Cs₂CO₃Dioxane10092
1-Octyne4-BromotoluenePd(PPh₃)₄ (2)-CuI (4)Et₃NDMF6085
1-Octyne4-Bromotoluene[Pd(NHC)]Cl₂ (1)--K₂CO₃Toluene11080

Experimental Protocols

Below are generalized experimental protocols for copper-catalyzed and copper-free Sonogashira couplings. Note that optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific substrates.

General Protocol for Copper-Catalyzed Sonogashira Coupling
  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), copper(I) iodide (1-5 mol%), and a phosphine ligand (if required).

  • Add the aryl halide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Add the anhydrous solvent (e.g., THF, DMF, or toluene) and the base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents).

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine base and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Copper-Free Sonogashira Coupling
  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or an NHC-Pd complex, 0.5-5 mol%) and the ligand (if required).

  • Add the aryl halide (1.0 equivalent) and the terminal alkyne (1.2-2.0 equivalents).

  • Add the solvent (e.g., dioxane, toluene, or DMF) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor its progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Dilute the filtrate with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Sonogashira Coupling: Workflows and Mechanisms

Diagrams illustrating the experimental workflow and catalytic cycles can aid in understanding and optimizing the Sonogashira coupling.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Analysis cluster_optimization Optimization Loop A Select Aryl Halide & Functionalized Alkyne B Choose Catalytic System (Pd Catalyst, Ligand, Cu-salt) A->B Consider reactivity C Select Base & Solvent B->C Compatibility D Run Reaction under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E Time points F Work-up & Purification E->F G Analyze Yield & Purity F->G H Modify Conditions? (Temp, Time, Reagents) G->H H->A H->B Iterate

Experimental workflow for optimizing Sonogashira coupling.

The Sonogashira reaction proceeds via two interconnected catalytic cycles in the copper-catalyzed version, and a single cycle in the copper-free variant.

Sonogashira_Cu_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R¹-C≡CR²) cu_x CuX cu_acetylide CuC≡CR² cu_x->cu_acetylide H-C≡CR² Base cu_acetylide->pd_ox CuX regenerated cu_acetylide->cu_x to Pd cycle

Catalytic cycles of the copper-catalyzed Sonogashira reaction.

In the absence of a copper co-catalyst, the deprotonated alkyne coordinates directly to the palladium center.

Sonogashira_Cu_Free pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_alkyne [R¹-Pd(II)(C≡CR²)L₂] pd_ox->pd_alkyne Alkyne Coordination & Deprotonation (H-C≡CR², Base) pd_alkyne->pd0 Reductive Elimination (R¹-C≡CR²)

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol (CAS No: 33432-53-0), ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate safety measures. This compound is a solid, appearing as a white to slightly pale yellow crystal or powder.[1]

Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecification
Respiratory Protection Dust respirator is recommended, especially where dust may be generated.[1]
Hand Protection Protective gloves are mandatory.[1]
Eye Protection Safety glasses are essential. A face-shield should be used if the situation requires.[1]
Skin and Body Protection Protective clothing and boots should be worn as required by the situation.[1]

Engineering Controls: To minimize exposure, work should be conducted in a well-ventilated area. The use of a closed system or local exhaust ventilation is recommended to prevent direct exposure.[1] Safety showers and eye wash stations should be readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. The primary method of disposal is through an approved waste disposal plant.[2]

Step 1: Waste Collection and Segregation

  • Solid Waste: Carefully sweep any solid material to collect it into an airtight container, taking care not to disperse dust.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as absorbent pads, gloves, and weighing papers, should also be collected in a suitable, closed container for disposal.[2][3]

  • Labeling: Clearly label the waste container with the chemical name: "this compound" and appropriate hazard symbols.

Step 2: Temporary Storage

  • Store the sealed waste container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1]

  • The storage area should be secure and accessible only to authorized personnel.

Step 3: Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) or all available information about the chemical's properties and hazards.

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] However, this should only be performed by qualified professionals at a licensed facility.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use personal protective equipment.[1] For solid spills, sweep up the material and place it in a sealed container for disposal, avoiding dust generation.[1][2] For solutions, soak up the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate laboratory safety personnel.

Logical Workflow for Disposal

Figure 1. A streamlined workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. The following procedural guidance is designed to answer key operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the presence of both an acetylenic alcohol and a nitrophenyl group, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound, based on the hazards associated with similar chemical structures.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety glasses with side shields, chemical splash goggles, and a face shield.To protect against potential splashes of the chemical, which may cause serious eye irritation. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[1][2][3][4][5][6][7]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, which may cause irritation.[1][2][3][4][5][6][7] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid contaminating the skin.[1][2]
Body Flame-resistant lab coat and, if necessary, a chemical-resistant apron or full-body suit.To protect against splashes and potential fire hazards associated with organic compounds.[1][3][7][8]
Respiratory Dust respirator or work in a well-ventilated area, preferably a fume hood.To avoid inhalation of any dust or aerosols that may be generated, which could cause respiratory irritation.[9][1]
Feet Closed-toe, chemical-resistant safety shoes.To protect against spills and falling objects.[3][6]
Operational Plan: Safe Handling and Storage

Safe handling and storage are critical to preventing accidents and ensuring the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][8]

  • Ignition Sources: Keep the compound away from open flames, sparks, and other sources of ignition, as organic compounds can be flammable.[10][11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][1][12] Do not eat, drink, or smoke in the laboratory.[1][10]

  • Aerosol Prevention: Avoid procedures that could generate dust or aerosols.[9][1]

Storage:

  • Container: Keep the container tightly closed to prevent contamination and evaporation.[9][1][10]

  • Location: Store in a cool, dry, and dark place.[9][13]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Chemical Disposal:

  • Licensed Disposal Company: Dispose of the chemical through a licensed professional waste disposal service.[14] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.[9]

Contaminated PPE and Materials:

  • Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][14]

  • Other Materials: Any materials, such as absorbent pads used for spills, should be collected in a sealed container and disposed of as hazardous waste.

Emergency Procedures

In the event of an emergency, follow these procedures:

First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest. Seek medical attention if they feel unwell.[9][1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[9][1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9][1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[9][1]

Spill Management:

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[15]

  • Large Spills: In case of a large spill, evacuate the area immediately and contact your institution's emergency response team.[15][8] Prevent the product from entering drains.[9][1]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

Figure 1: Personal Protective Equipment (PPE) Workflow cluster_ppe PPE Selection Eye/Face Eye/Face Protection (Goggles, Face Shield) End Proceed with Experiment Eye/Face->End Hands Hand Protection (Chemical-Resistant Gloves) Hands->End Body Body Protection (Lab Coat, Apron) Body->End Respiratory Respiratory Protection (Fume Hood/Respirator) Respiratory->End Start Before Handling Chemical Start->Eye/Face Assess Splash Risk Start->Hands Prevent Skin Contact Start->Body Protect Clothing Start->Respiratory Avoid Inhalation

Caption: PPE selection workflow for handling the compound.

Figure 2: Chemical Disposal Workflow Start Chemical Waste Generated Segregate Segregate from other Incompatible Waste Start->Segregate LicensedDisposal Contact Licensed Waste Disposal Service ArrangePickup Arrange for Pickup and Disposal LicensedDisposal->ArrangePickup Label Clearly Label Waste Container Segregate->Label Store Store in a Designated and Secure Area Label->Store Store->LicensedDisposal End Disposal Complete ArrangePickup->End

Caption: Step-by-step chemical disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.